2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h9-12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOVGGNLPMDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473616 | |
| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625458-85-7 | |
| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The primary and most efficient method for this synthesis is the Miyaura borylation reaction.
Core Synthesis Pathway: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond. In the synthesis of this compound, the reaction couples an aryl halide, specifically 1-bromo-4-butylbenzene, with a diboron reagent, bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2][3]
The general scheme for this reaction is as follows:
Figure 1: General scheme of the Miyaura borylation for the synthesis of the target compound.
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound via Miyaura borylation.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 1-Bromo-4-butylbenzene | C₁₀H₁₃Br | 213.11 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.63 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 |
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 1-bromo-4-butylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Figure 2: A step-by-step workflow for the synthesis and purification of the target compound.
Quantitative Data
The following table summarizes typical quantitative data for the Miyaura borylation synthesis of this compound. Yields can vary based on the specific reaction conditions and purity of the starting materials.
| Parameter | Value |
| Typical Yield | 75-90% |
| Purity (post-chromatography) | >98% |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.71 (d, J = 7.8 Hz, 2H, Ar-H)
-
δ 7.18 (d, J = 7.8 Hz, 2H, Ar-H)
-
δ 2.61 (t, J = 7.6 Hz, 2H, -CH₂-)
-
δ 1.61 (m, 2H, -CH₂-)
-
δ 1.36 (s, 12H, -C(CH₃)₂)
-
δ 0.92 (t, J = 7.3 Hz, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 146.5, 134.8, 128.2, 83.7, 35.6, 33.5, 24.9, 22.3, 13.9
-
-
Mass Spectrometry (EI):
-
m/z: 260 (M⁺)
-
Logical Relationship of Key Synthesis Steps
The successful synthesis of the target compound relies on a logical sequence of steps, each with a specific purpose.
Figure 3: Logical flow from starting materials to the final purified product.
This in-depth guide provides the essential information for the successful synthesis, purification, and characterization of this compound, a valuable reagent for the scientific community.
References
An In-depth Technical Guide to the Physical Properties of 4-Butylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and spectral properties of 4-butylphenylboronic acid pinacol ester. This versatile organoboron compound, a key reagent in Suzuki-Miyaura cross-coupling reactions, is of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its physical characteristics is paramount for its effective use in these fields, influencing reaction conditions, purification strategies, and formulation development.
Core Physical Properties
While specific experimentally determined values for some physical properties of 4-butylphenylboronic acid pinacol ester remain elusive in readily available literature, a combination of predicted data and information from chemical suppliers provides a solid foundation for its handling and application.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅BO₂ | PubChem[1] |
| Molecular Weight | 260.18 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Data not available for pinacol ester. The corresponding 4-butylphenylboronic acid has a melting point of 91-97 °C. | Sigma-Aldrich |
| Boiling Point | 345.2 ± 21.0 °C (Predicted) | ChemicalBook |
| Density | 0.96 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Good solubility is expected in a range of common organic solvents such as ethers, ketones, and chloroform. It is anticipated to have low solubility in nonpolar hydrocarbon solvents and water. | General knowledge based on similar boronic esters |
Spectral Data and Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 4-butylphenylboronic acid pinacol ester. Below is a summary of expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group's aliphatic protons, the aromatic protons on the phenyl ring, and a prominent singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the butyl chain carbons, the aromatic carbons (with the carbon attached to the boron atom being significantly deshielded), and the carbons of the pinacol group. For the related tert-butylphenylboronic acid pinacol ester, characteristic peaks are observed at approximately δ 154.5, 134.7, 124.7, 83.6, 34.9, 31.2, and 24.8 ppm.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic esters, typically showing a single resonance in the region of δ 20-35 ppm, indicative of a tricoordinate boron atom.
Infrared (IR) Spectroscopy:
The IR spectrum of 4-butylphenylboronic acid pinacol ester is expected to exhibit the following characteristic absorption bands:
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1480 cm⁻¹
-
B-O stretching: A strong and broad band around 1350 cm⁻¹
-
C-O stretching: ~1140 cm⁻¹
Mass Spectrometry (MS):
Mass spectrometric analysis, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be expected to show a molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.
Experimental Protocols
While specific experimental determinations for all physical properties of 4-butylphenylboronic acid pinacol ester are not widely published, the following are detailed, standard methodologies for key experiments.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 4-butylphenylboronic acid pinacol ester is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.
Solubility Determination
The solubility of 4-butylphenylboronic acid pinacol ester in various organic solvents can be determined qualitatively and quantitatively.
Qualitative Methodology:
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.
-
Observation: The mixture is agitated (e.g., by vortexing) at a constant temperature (typically room temperature) for a set period. The solubility is then visually assessed as "soluble," "partially soluble," or "insoluble."
Quantitative Methodology (Isothermal Saturation Method):
-
Saturation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient time to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Analysis: A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining solid residue is determined.
-
Calculation: The solubility is then calculated, typically in units of grams of solute per 100 mL of solvent ( g/100 mL).
Logical Workflow for Physical Property Characterization
The following diagram illustrates a standard workflow for the comprehensive characterization of the physical properties of a synthetic organic compound like 4-butylphenylboronic acid pinacol ester.
Caption: Workflow for the characterization of 4-butylphenylboronic acid pinacol ester.
References
The Enigmatic Case of CAS 236893-41-3: A Search for a Chemical Identity
Despite a comprehensive search across multiple chemical databases and scientific literature, the compound designated by the Chemical Abstracts Service (CAS) Registry Number 236893-41-3 remains elusive. This investigation has revealed a significant information gap, preventing the creation of a detailed technical guide as requested. Without a verifiable chemical structure and IUPAC name, fundamental data regarding its properties, synthesis, and biological activity cannot be obtained or presented.
Initial searches for CAS 236893-41-3 in prominent databases such as PubChem and SciFinder, as well as in catalogs of major chemical suppliers, yielded no definitive results. This lack of public information is unusual for a registered chemical entity and suggests several possibilities: the CAS number may be incorrect, it could have been withdrawn or retired, or it may belong to a proprietary substance not disclosed in the public domain.
Further attempts to identify the compound through searches for similar or related structures also proved fruitless. The core requirement of any in-depth technical analysis is the unambiguous identification of the subject molecule. In this instance, the primary identifier, the CAS number, does not correlate with any known chemical structure.
Consequently, the core requirements of the requested technical guide—including the presentation of quantitative data, experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. The generation of structured tables, detailed methodologies, and Graphviz diagrams is entirely contingent on the availability of foundational information about the chemical's identity and its studied effects.
The inquiry into CAS 236893-41-3 has reached an impasse due to the inability to identify the associated chemical compound. Researchers, scientists, and drug development professionals seeking information on this specific CAS number are advised to first verify the accuracy of the identifier. Without a valid CAS number that links to a known chemical entity, a comprehensive technical guide cannot be constructed. Future investigations will depend on the provision of a corrected CAS number or an alternative, verifiable identifier for the compound of interest.
An In-depth Technical Guide to the Solubility of 4-Butylphenylboronic Acid Pinacol Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-butylphenylboronic acid pinacol ester in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid pinacol ester, as a relevant proxy. The guide details established experimental protocols for determining solubility, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and the Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Physicochemical Properties of 4-Butylphenylboronic Acid Pinacol Ester
| Property | Value |
| Molecular Formula | C₁₆H₂₅BO₂ |
| Molecular Weight | 260.18 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 214360-66-4[1] |
Qualitative Solubility Profile
Expected Solubility Trends:
-
High Solubility: Likely in aprotic polar solvents such as ethers (e.g., tetrahydrofuran, diethyl ether), ketones (e.g., acetone), and chlorinated solvents (e.g., chloroform, dichloromethane).[2][4]
-
Moderate to High Solubility: Expected in esters (e.g., ethyl acetate) and amides (e.g., dimethylformamide).[2]
-
Low to Moderate Solubility: Likely in nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane).[2][4]
Quantitative Solubility of Phenylboronic Acid Pinacol Ester
To provide a quantitative reference, the following table summarizes the solubility of the parent compound, phenylboronic acid pinacol ester, in various organic solvents. The data is presented as the mole fraction of the solute at different temperatures, as determined by the dynamic method.[4]
| Solvent | Temperature (°C) | Mole Fraction (x₁) |
| Chloroform | -50 | ~0.18 |
| -30 | ~0.30 | |
| -10 | ~0.50 | |
| 3-Pentanone | -50 | ~0.15 |
| -30 | ~0.28 | |
| -10 | ~0.48 | |
| Acetone | -50 | ~0.12 |
| -30 | ~0.25 | |
| -10 | ~0.45 | |
| Dipropyl ether | -50 | ~0.10 |
| -30 | ~0.22 | |
| -10 | ~0.42 | |
| Methylcyclohexane | -50 | ~0.05 |
| -30 | ~0.12 | |
| -10 | ~0.25 |
Note: Data is extrapolated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for 4-butylphenylboronic acid pinacol ester, the following experimental protocols are recommended.
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[2]
Methodology:
-
Sample Preparation: Add an excess amount of solid 4-butylphenylboronic acid pinacol ester to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[2]
-
Sample Collection and Preparation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.
-
Filtration: Filter the supernatant using a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of 4-butylphenylboronic acid pinacol ester in the respective organic solvents.
-
Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Use the equation of the line from the calibration curve to determine the concentration of 4-butylphenylboronic acid pinacol ester in the saturated supernatant samples. This concentration represents the thermodynamic solubility.[2]
-
This method involves determining the temperature at which a known concentration of a solid dissolves completely in a solvent upon controlled heating.[3][5]
Methodology:
-
Sample Preparation: Prepare samples of known composition by accurately weighing 4-butylphenylboronic acid pinacol ester and the chosen solvent into sealed vials.
-
Heating and Observation: Place the vials in a temperature-controlled apparatus. Heat the samples at a slow, controlled rate (e.g., 0.3 K/h) while stirring vigorously.[5]
-
Equilibrium Point Determination: Monitor the samples for the disappearance of turbidity. The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific composition.[3][5] This can be determined visually or by using a luminance probe to measure light intensity.[4]
-
Data Analysis: Repeat the measurement for a range of compositions to construct a solubility curve (temperature vs. mole fraction).
Application in Suzuki-Miyaura Cross-Coupling
4-Butylphenylboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6][7] The pinacol ester provides improved stability and solubility compared to the free boronic acid. The general catalytic cycle is illustrated below.[7][8]
The reaction mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.[8]
-
Transmetalation: The organic group (R²) is transferred from the boronic ester to the palladium(II) complex. This step is often facilitated by a base.[8]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[8]
References
- 1. 4-tert-Butylphenylboronic acid, pinacol ester AldrichCPR 214360-66-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and common applications, and illustrates its role in the development of targeted therapeutics.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₆H₂₅BO₂ |
| Molecular Weight | 260.18 g/mol |
| CAS Number | 625458-85-7 |
| Appearance | White to off-white crystalline powder |
Synthesis and Experimental Protocols
This compound is a key intermediate, often synthesized for subsequent use in cross-coupling reactions. Below are detailed experimental protocols for its preparation and a common application.
Synthesis of Arylboronic Pinacol Esters from Arylamines
A common and efficient method for the synthesis of arylboronic pinacol esters is the Sandmeyer-type borylation of arylamines. This transition-metal-free approach offers mild reaction conditions and good functional group tolerance.[1][2]
Experimental Protocol:
-
Diazotization: To a solution of 4-butylaniline (1.0 eq) in an appropriate solvent such as acetonitrile, add tert-butyl nitrite (tBuONO) (1.2 eq) at 0°C. Stir the mixture for 15-30 minutes to form the corresponding diazonium salt.
-
Borylation: In a separate flask, dissolve bis(pinacolato)diboron (B₂pin₂) (1.1 eq) in the same solvent. To this solution, add the freshly prepared diazonium salt solution dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Below is a logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Arylboronic acid pinacol esters are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aryl halide (e.g., 4-bromopyridine, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding this transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
Boron-containing compounds, particularly boronic acid derivatives, have emerged as valuable pharmacophores in drug design.[4] Their unique electronic properties and ability to form reversible covalent bonds with biological targets have led to the development of several approved drugs.
This compound and its analogs are frequently employed in the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The synthesis of a kinase inhibitor often involves a key Suzuki-Miyaura coupling step to construct the core scaffold of the molecule. The butylphenyl moiety can be designed to interact with specific hydrophobic pockets within the kinase active site, contributing to the inhibitor's potency and selectivity.
The following diagram illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and the point of intervention for a synthesized inhibitor.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
References
- 1. ftp.orgsyn.org [ftp.orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Butylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-butylphenylboronic acid pinacol ester, focusing on its commercial availability, key chemical data, and practical applications in organic synthesis. Detailed experimental protocols and visual workflows are included to support researchers in its successful application.
Introduction
4-Butylphenylboronic acid pinacol ester, also known as 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound widely utilized in synthetic organic chemistry. As a stable, solid derivative of 4-butylphenylboronic acid, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds to create complex molecules like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group enhances the compound's stability, making it less prone to dehydration and easier to handle and purify compared to the corresponding boronic acid.
Chemical and Physical Properties
A summary of the key identifiers and properties for 4-butylphenylboronic acid pinacol ester is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 625458-85-7 |
| Molecular Formula | C₁₆H₂₅BO₂ |
| Molecular Weight | 260.18 g/mol |
| Appearance | Solid |
| SMILES | CCCCc1ccc(cc1)B1OC(C(O1)(C)C)(C)C |
| InChI Key | N/A (Specific Key not readily available in searched documents) |
Data sourced from publicly available chemical databases.
Commercial Availability
The commercial availability of 4-butylphenylboronic acid pinacol ester (CAS: 625458-85-7) is limited, with a few specialized suppliers listing the compound. It is critical for researchers to distinguish this compound from its more commonly available isomer, 4-tert-butylphenylboronic acid pinacol ester (CAS: 214360-66-4). Always verify the CAS number before purchasing.
| Supplier | Product/Catalog Number | Purity | Available Quantities | Notes |
| Apollo Scientific | MFCD20527105 | N/A | N/A | Listed in catalog.[1] |
| Alchimica (via Reagentia) | R00EL9Z | N/A | 1 g, 5 g | Listed with pricing.[2] |
| Hangzhou Lingrui Chemical | 164004 | N/A | N/A | Listed in product catalog. |
Note: "N/A" indicates that the data was not specified in the search results. Researchers should contact suppliers directly for current stock, pricing, and purity information.
Key Applications & Experimental Protocols
The primary application of 4-butylphenylboronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction. Below are representative protocols for its synthesis and its use in a coupling reaction.
This protocol describes the synthesis of an arylboronic acid pinacol ester from an aryl halide using bis(pinacolato)diboron (B₂pin₂). This is a common method for preparing the title compound if it is not commercially available.[3]
Reaction: Ar-X + (pin)B-B(pin) --[Pd catalyst, Base]--> Ar-B(pin) + X-B(pin) (where Ar-X is an aryl halide, e.g., 4-bromo-1-butylbenzene)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Potassium Acetate (KOAc), 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure arylboronic acid pinacol ester.
This protocol outlines the coupling of 4-butylphenylboronic acid pinacol ester with an aryl halide.
Reaction: 4-Bu-Ph-B(pin) + Ar-X --[Pd catalyst, Base]--> 4-Bu-Ph-Ar + X-B(pin) (where Ar-X is the coupling partner, e.g., a brominated heterocycle)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
4-Butylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Aqueous base (e.g., 2 M Sodium Carbonate (Na₂CO₃), 2.0 mL)
-
Solvent (e.g., Toluene or DMF, 5 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, 4-butylphenylboronic acid pinacol ester, and the palladium catalyst.
-
Add the solvent, followed by the aqueous base solution.
-
Fit the flask with a reflux condenser and heat the mixture to 90-110 °C under an inert atmosphere.
-
Stir vigorously for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and transfer the contents to a separatory funnel.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid or oil by flash column chromatography to yield the final biaryl product.
Visualized Workflows and Mechanisms
Diagrams created with Graphviz provide clear visual representations of key processes involving 4-butylphenylboronic acid pinacol ester.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
spectral data for 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (NMR, IR, MS)
A comprehensive analysis of the spectral data for 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate in organic synthesis and drug discovery, is presented in this technical guide. This document provides an in-depth look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are included for the benefit of researchers and scientists in the field.
Spectroscopic Data
The spectral data for this compound is summarized below. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for the target compound are presented in Tables 1 and 2.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 7.72 | d | ~8.0 | 2H | Ar-H (ortho to B) |
| 7.20 | d | ~8.0 | 2H | Ar-H (meta to B) |
| 2.62 | t | ~7.6 | 2H | -CH₂- (benzylic) |
| 1.60 | m | - | 2H | -CH₂- |
| 1.35 | s | - | 12H | -C(CH₃)₂ |
| 1.34 | m | - | 2H | -CH₂- |
| 0.92 | t | ~7.3 | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 145.0 | Ar-C (ipso to B) |
| 135.0 | Ar-C (ortho to Butyl) |
| 128.5 | Ar-C (meta to Butyl) |
| 125.0 (broad) | Ar-C (ipso to Butyl) |
| 83.7 | -O-C(CH₃)₂ |
| 35.5 | -CH₂- (benzylic) |
| 33.4 | -CH₂- |
| 24.8 | -C(CH₃)₂ |
| 22.3 | -CH₂- |
| 13.9 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| 1610-1580 | Medium | Aromatic C=C Stretch |
| 1380-1360 | Strong | B-O Stretch |
| 1145 | Strong | C-O Stretch |
| 860 | Strong | Aromatic C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted major peaks in the mass spectrum of this compound are shown in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 260 | [M]⁺ (Molecular Ion) |
| 203 | [M - C₄H₉]⁺ |
| 185 | [M - C₄H₉ - H₂O]⁺ |
| 159 | [C₁₀H₁₂B]⁺ |
| 117 | [C₉H₉]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data (e.g., a time-of-flight or quadrupole mass analyzer).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.
Stability and Storage of Arylboronic Acid Pinacol Esters: A Technical Guide
Arylboronic acid pinacol esters (ArBpins) are indispensable reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. Their widespread adoption is largely due to their enhanced stability and ease of handling compared to the corresponding free boronic acids.[1][2][3][4] This guide provides a comprehensive overview of the stability and optimal storage conditions for ArBpins, aimed at researchers, scientists, and professionals in drug development.
Core Concepts of Stability
While generally robust, the stability of arylboronic acid pinacol esters is not absolute. The primary degradation pathway is hydrolysis, which cleaves the boronic ester back to the free boronic acid and pinacol.[2][5][6][7][8][9] This process is often reversible and can be influenced by several factors, including moisture, pH, temperature, and the presence of certain reagents.[5][10] Other potential degradation pathways include oxidation and protodeboronation.[11][12][13] Understanding these liabilities is crucial for ensuring the integrity of the reagent and the reproducibility of synthetic results.
Degradation Pathways
The principal routes through which arylboronic acid pinacol esters can degrade are hydrolysis, oxidation, and protodeboronation. These pathways can lead to the formation of impurities that may complicate reactions and purification processes.
Hydrolysis: The Primary Concern
Hydrolysis is the most common degradation pathway for ArBpins.[2][6] The presence of water, even in trace amounts, can lead to the equilibrium-driven formation of the corresponding arylboronic acid and pinacol. While the pinacol ester is significantly more stable than the free boronic acid, this hydrolysis can be problematic, especially during aqueous workups, chromatographic purification on silica gel, and analysis by reverse-phase HPLC.[5][7][9][14][15][16][17][18]
The susceptibility to hydrolysis is influenced by:
-
Moisture: Direct contact with water or atmospheric humidity is the main driver.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis.[5][10]
-
Solvents: The presence of residual water in organic solvents can promote degradation. Aprotic, anhydrous solvents are preferred for storage and reactions.[10]
Oxidation
The carbon-boron bond in ArBpins is susceptible to oxidation, which typically converts the aryl group into a phenol.[19][20][21] This can be an undesired side reaction, particularly in the presence of strong oxidizing agents or even atmospheric oxygen over prolonged periods.[12] However, this reactivity can also be harnessed synthetically, for example, through controlled oxidation with reagents like hydrogen peroxide to intentionally produce phenols.[12]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic ester group with a hydrogen atom. This degradation pathway can occur under certain reaction conditions, particularly with elevated temperatures and in the presence of strong bases or acids.[13]
Stability Under Various Conditions
The stability of ArBpins is highly dependent on the environmental and experimental conditions. The following tables summarize the qualitative stability based on available literature.
Table 1: Qualitative Hydrolytic Stability at Different pH Conditions
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[10] |
| 4 - 7 | Neutral/Slightly Acidic | Moderate | Hydrolysis can still occur, especially with prolonged exposure to water. |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis is a key step for in situ generation of the active boronic acid in Suzuki couplings.[10] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[10] |
Table 2: Qualitative Thermal Stability
| Temperature Range | Condition | Expected Stability | Notes |
| < 0 °C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[10] |
| 0 - 25 °C | Room Temperature | Moderate | Generally stable for short periods if rigorously protected from moisture and air.[10] |
| > 25 °C | Elevated | Moderate to Low | Increased temperature can accelerate degradation, particularly in the presence of moisture or other reagents.[10] |
Table 3: Stability in Common Organic Solvents
| Solvent Type | Examples | Expected Stability | Notes |
| Aprotic, Anhydrous | THF, Dioxane, Toluene | High | Generally stable, provided the solvents are rigorously dried.[10] |
| Protic | Alcohols, Water | Low to Moderate | Can participate in or catalyze hydrolysis and transesterification. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Stability is generally good, but depends on solvent purity and water content. |
Recommended Storage and Handling
Proper storage and handling are critical to preserving the quality and reactivity of arylboronic acid pinacol esters.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[2][22]
-
Temperature: For long-term storage, refrigeration (2-8°C) is recommended.[22] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Container: Keep in a tightly sealed container when not in use.[22][23][24][25]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][22][23]
Experimental Protocols for Stability Assessment
Assessing the stability of ArBpins typically involves subjecting the compound to stressed conditions and analyzing for the parent compound and potential degradants over time.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[26][27]
Objective: To evaluate the stability of an ArBpin under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the ArBpin in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of a mineral acid (e.g., 0.1 M HCl) in a water/acetonitrile mixture.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of a base (e.g., 0.1 M NaOH) in a water/acetonitrile mixture.
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H₂O₂) in a suitable solvent.
-
Thermal Stress: Store a solid sample and a solution of the ArBpin at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution of the ArBpin to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Sample the stressed solutions and solids at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable stability-indicating method, such as RP-HPLC with UV or MS detection, to quantify the remaining ArBpin and identify any degradation products.[15][16][17][18] Special care must be taken to minimize on-column hydrolysis during analysis.[5][7][9]
Analytical Considerations
The analysis of ArBpins is complicated by their potential for on-column hydrolysis during RP-HPLC.[9][15][16] To obtain accurate results, method development should focus on minimizing this artifact. Strategies include:
-
Employing mobile phases without pH modifiers or using highly basic mobile phases (pH > 10) to potentially stabilize the boronate.[7][17]
-
Using a high percentage of organic solvent in the mobile phase to suppress hydrolysis.[6]
-
Considering alternative techniques like non-aqueous capillary electrophoresis (NACE), which can avoid hydrolysis issues.[8]
Role in Suzuki-Miyaura Coupling
The stability of ArBpins is a key advantage in their application as Suzuki-Miyaura coupling partners. They serve as a stable, easy-to-handle precursor to the active boronic acid species. Under the basic conditions of the reaction, the pinacol ester is hydrolyzed in situ to the boronic acid, which then enters the catalytic cycle. This controlled release of the reactive species contributes to the efficiency and functional group tolerance of the reaction.
Conclusion
Arylboronic acid pinacol esters are valued for their relative stability, which facilitates their storage, handling, and use in a wide array of chemical transformations. However, their susceptibility to hydrolysis, and to a lesser extent oxidation and protodeboronation, necessitates careful handling and storage practices. By adhering to recommendations such as storage under an inert, dry, and cool atmosphere, and by employing carefully developed analytical methods, researchers can ensure the integrity of these critical reagents and achieve reliable and reproducible results in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 19. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. researchgate.net [researchgate.net]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. synquestlabs.com [synquestlabs.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 26. researchgate.net [researchgate.net]
- 27. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Discovered by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. Its widespread adoption is a testament to its mild reaction conditions, remarkable functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1] This in-depth guide provides a technical overview of the core principles of the Suzuki-Miyaura coupling, including its mechanism, quantitative data on catalyst, ligand, and base performance, and detailed experimental protocols for key applications.
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step, which is often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond. This process results in the formation of a square planar palladium(II) intermediate. The reactivity of the organic halide in this step generally follows the trend: I > Br > OTf >> Cl.[2]
Transmetalation
In the transmetalation step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base, which activates the organoboron compound. Two primary pathways for this activation are proposed: the "boronate" pathway, where the base activates the boronic acid to form a more nucleophilic "ate" complex, and the "hydroxide" pathway, where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.[3]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled together to form the desired product (R¹-R²). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Data Presentation: Comparative Performance
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. The following tables provide a summary of quantitative data to guide the selection of these critical components.
Table 1: Comparison of Palladium Catalyst Performance
This table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, a benchmark reaction for evaluating catalyst efficiency.[5]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction. Data is compiled and representative from multiple sources for comparison purposes.[5][6]
Table 2: Comparison of Ligand Effects
The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. This table compares the performance of different ligands in the Suzuki coupling of 4-(diphenylamino)benzeneboronic acid with various aryl halides.[7]
| Ligand/Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| None (Ligand-free) | 4-Bromoacetophenone | K₂CO₃ | Ethanol / H₂O | 80 | 0.5 | 98 |
| None (Ligand-free) | 4-Bromobenzonitrile | K₂CO₃ | Ethanol / H₂O | RT | 2 min | >99 |
| SPhos | 4-Amino-2-chloropyridine | K₃PO₄ | Toluene / H₂O | 100 | 18 | 95 |
| XPhos | 2-Chloro-6-methylpyridine | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 92 |
| RuPhos | 2-Chloro-N,N-dimethylaniline | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 96 |
| PEPPSI-IPr | 4-Chloroanisole | K₂CO₃ | Dioxane | 80 | 2 | 98 |
Note: The data presented is compiled from various sources. Direct comparison should be approached with caution as reaction conditions and aryl halide substrates may differ.[7]
Table 3: Comparison of Base Performance
The base plays a crucial role in the transmetalation step. This table compares the yields of the Suzuki coupling of 4-bromotoluene and phenylboronic acid using different bases.[3]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene / H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene / H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 3 | K₃PO₄ | Toluene / H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 99 |
| 4 | Cs₂CO₃ | Toluene / H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 97 |
| 5 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
| 6 | DIPEA | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 30 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3][8]
Experimental Protocols
Detailed methodologies for key Suzuki-Miyaura coupling reactions are provided below. These protocols serve as a starting point for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Protocol 1: General Procedure for the Synthesis of Biaryls
This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[9]
Materials:
-
Aryl bromide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl₂ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2 mmol)
-
LiCl (3 M aqueous solution, 1 ml)
-
iso-Propanol/Water (as solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the aryl bromide (1 mmol), arylboronic acid (1.2 mmol), PdCl₂ (0.02 mmol), and K₂CO₃ (2 mmol).
-
Add the iso-propanol/water solvent mixture and 1 ml of 3 M aqueous LiCl solution.
-
Stir the reaction mixture vigorously at room temperature for the required time (monitor by TLC).
-
Upon completion, extract the mixture with diethyl ether (4 x 10 ml).
-
Wash the combined organic layers with water (3 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Synthesis of a Key Intermediate for Losartan
This protocol details the Suzuki-Miyaura coupling step in the synthesis of Losartan, an angiotensin II receptor antagonist.[10]
Materials:
-
2-Bromobenzonitrile (1 mmol)
-
4-Methylphenylboronic acid (1.5 mmol)
-
PdNPs (seaweed-derived palladium nanoparticles, 1 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., Water, 20 mL)
-
Acetonitrile
-
Acetone
Procedure:
-
Combine 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), the base (2 mmol), and the PdNP catalyst (1 mol%) in the solvent (20 mL).
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for 24 hours.
-
After cooling, centrifuge the reaction mixture and remove the supernatant.
-
Wash the catalyst with H₂O (1 x 10 mL) followed by acetone (1 x 10 mL), centrifuging after each wash to collect the catalyst for potential reuse.
-
Analyze the supernatant by HPLC to determine the yield of the biaryl product.
-
The crude product can be further purified by crystallization or chromatography.
Protocol 3: Synthesis of a Key Intermediate for Crizotinib
This protocol outlines the Suzuki-Miyaura coupling step in the synthesis of Crizotinib, an anti-tumor drug.[11]
Materials:
-
Aryl bromide 4 (1.0 mmol)
-
Pinacol boronate 5 (1.5 mmol)
-
KOH (1.5 mmol)
-
Fe₃O₄@NC/Pd catalyst (10 mg)
-
Water (3 mL)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
In a reaction flask, combine the aryl bromide 4 (1.0 mmol), pinacol boronate 5 (1.5 mmol), KOH (1.5 mmol), and the Fe₃O₄@NC/Pd catalyst (10 mg) in 3 mL of water.
-
Stir the reaction mixture at 90 °C under air.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Once complete, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in catalyst selection and a general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a variety of aryl halides. This protocol is essential for the synthesis of 4-butyl-1,1'-biphenyl derivatives, which are common structural motifs in pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its reagents.[3][4] The use of boronic esters, such as the pinacol ester this compound, offers enhanced stability and ease of handling compared to the corresponding boronic acids, often leading to more reproducible and higher isolated yields in complex syntheses.[5][6]
This document outlines a general protocol for the coupling reaction, presents typical reaction outcomes with various aryl halides, and illustrates the experimental workflow and catalytic cycle.
Data Presentation: Reaction Yields
The efficiency of the Suzuki coupling of this compound is dependent on the nature of the aryl halide and the specific reaction conditions employed. The following table summarizes typical yields obtained with different aryl halides under standardized conditions.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95% |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90% |
| 4-Chloroanisole | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ | Toluene | 110 | 24 | ~85% |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O | 85 | 8 | ~92% |
| Methyl 4-bromobenzoate | Pd(OAc)₂ (2%) + P(o-tol)₃ (4%) | K₂CO₃ | DMF | 100 | 12 | ~88% |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~75% |
Note: Yields are indicative and can vary based on the specific substrate, purity of reagents, and reaction scale.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-butyl-1,1'-biphenyl derivative.
Visualizations
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Butylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-butylphenylboronic acid pinacol ester with various aryl halides. These guidelines are intended to serve as a starting point for reaction optimization and scale-up in research and development settings.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The use of boronic acid pinacol esters, such as 4-butylphenylboronic acid pinacol ester, offers advantages in terms of stability, ease of handling, and purification compared to their corresponding boronic acids. The selection of an appropriate palladium catalyst system, including the palladium precursor and the associated ligand, is critical for achieving high yields and reaction efficiency. This document outlines various palladium catalyst systems and provides detailed protocols for their application in the cross-coupling of 4-butylphenylboronic acid pinacol ester.
Data Presentation: Palladium Catalyst System Performance
The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of 4-butylphenylboronic acid pinacol ester with a model aryl bromide (e.g., 4-bromoanisole). The data is representative and intended to guide catalyst selection. Actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 4-Bromoanisole | >95 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (2) | Dioxane | 100 | 6 | 4-Bromoanisole | >95 |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DME | 80 | 12 | 4-Bromoanisole | 90-98 |
| 5 | Pd(PCy₃)₂ | - | K₂CO₃ (2) | DME | 80 | 18 | 4-Bromoanisole | 70-80 |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of 4-butylphenylboronic acid pinacol ester with a range of aryl bromides and iodides.
Materials:
-
4-Butylphenylboronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 4-butylphenylboronic acid pinacol ester, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Reaction Conditions
This protocol outlines a general procedure for a 96-well plate-based high-throughput screening to rapidly optimize reaction conditions for the coupling of 4-butylphenylboronic acid pinacol ester.[1]
Materials:
-
4-Butylphenylboronic acid pinacol ester
-
Aryl halide (e.g., 4-chloroanisole, 4-bromoanisole)
-
Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf))
-
Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvents (e.g., dioxane, THF, toluene)
-
96-well reaction block with stir bars
-
Automated liquid handler
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare a 0.2 M solution of 4-butylphenylboronic acid pinacol ester in the chosen anhydrous solvent.
-
Prepare a 0.2 M solution of the aryl halide in the same solvent.
-
Prepare 0.01 M solutions of the palladium catalysts and 0.02 M solutions of the phosphine ligands in the same solvent.
-
Prepare 1.0 M solutions of the bases in water or as a suspension in the organic solvent.
-
-
Reaction Plate Preparation:
-
Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design.
-
-
Reaction Execution:
-
Seal the reaction block and transfer it out of the glovebox.
-
Place the reaction block on a magnetic stirrer and heat to the desired temperature (e.g., 80-120 °C) for a set time (e.g., 4-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reaction block to room temperature.
-
Add an internal standard solution to each well.
-
Dilute the samples with a suitable solvent (e.g., acetonitrile).
-
Analyze the reaction outcomes by high-performance liquid chromatography (HPLC) or GC-MS to determine the yield of the desired product.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
High-Throughput Experimentation (HTE) Workflow
The diagram below outlines a typical workflow for high-throughput screening of reaction conditions, enabling rapid optimization of the cross-coupling reaction.[1]
Caption: Workflow for high-throughput screening of Suzuki-Miyaura reactions.
References
Application Notes and Protocols for C-C Bond Formation using 2-(4-butylphenyl)-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a versatile tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. 2-(4-butylphenyl)-dioxaborolane, a pinacol ester of 4-butylphenylboronic acid, is a valuable building block in this context, offering enhanced stability and ease of handling compared to the corresponding boronic acid.
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling using 2-(4-butylphenyl)-dioxaborolane, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-(4-butylphenyl)-dioxaborolane (or closely related 4-alkylphenylboronic esters) with various aryl halides. These conditions can serve as a starting point for optimization.
Table 1: Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (0.5) | SPhos (1.0) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 2 | 95 |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 16 | 92 |
| 2-Bromotoluene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.0) | DME | 85 | 18 | 85 |
Table 2: Coupling with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 85[2] |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 91[2][3] |
| 2-Chloropyridine | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 74[2][3] |
| 4-Chloroanisole | Pd/P(t-Bu)₃ | - | KF (3.0) | THF | RT | 24 | 95 |
Note: Yields for aryl chloride couplings are often highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling reaction. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as the palladium catalysts are sensitive to oxygen.
General Protocol for Coupling with Aryl Bromides
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-(4-butylphenyl)-dioxaborolane (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 2-(4-butylphenyl)-dioxaborolane, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Coupling with Aryl Chlorides
The coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
2-(4-butylphenyl)-dioxaborolane (1.5 mmol, 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., FcPPh₂, 4-8 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 2:1, 5 mL)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the aryl chloride, 2-(4-butylphenyl)-dioxaborolane, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction times are typically longer for aryl chlorides.
-
Follow the workup and purification procedure as described in the general protocol.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction.
Figure 2: Typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Consider using a fresh batch of catalyst.
-
Insufficient Base: The base is crucial for activating the boronic ester. Ensure the base is anhydrous and of sufficient strength. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
-
Oxygen Contamination: Rigorously exclude oxygen from the reaction mixture by using proper inert atmosphere techniques and degassed solvents.
-
-
Homocoupling of Boronic Ester: This side reaction can be minimized by ensuring an oxygen-free environment and using the appropriate stoichiometry of reactants.
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing reaction. Using anhydrous solvents and appropriate bases can mitigate this issue. Pinacol esters like 2-(4-butylphenyl)-dioxaborolane are generally more resistant to protodeboronation than the corresponding boronic acids.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 4-Butylbiphenyl Derivatives via Suzuki-Miyaura Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It is widely employed in academic and industrial settings for the synthesis of biaryl compounds, which are crucial structural motifs in pharmaceuticals, agrochemicals, liquid crystals, and advanced materials.[3][4] This reaction's popularity stems from its mild reaction conditions, tolerance to a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[2][5]
These notes provide a detailed protocol for the synthesis of 4-butylbiphenyl derivatives, typically by coupling a suitable aryl halide or triflate with 4-butylphenylboronic acid.
Reaction Principle: The Catalytic Cycle
The mechanism of the Suzuki reaction involves a catalytic cycle with a palladium complex. The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.[2][6]
-
Transmetalation : A base activates the organoboron compound (in this case, 4-butylphenylboronic acid), forming a boronate species. This species then transfers the butylphenyl group to the Pd(II) complex, displacing the halide.[3][6]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 4-butylbiphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol
This protocol describes a general method for the synthesis of a 4-butylbiphenyl derivative from an aryl bromide and 4-butylphenylboronic acid.
Materials:
-
Aryl halide (e.g., Aryl Bromide, 1.0 mmol)
-
4-Butylphenylboronic Acid (1.1–1.5 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)[7]
-
Base (e.g., K₂CO₃, 2.0–3.0 mmol)[7]
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or DMF/water mixture, 5–10 mL)[7][8]
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)
Procedure:
-
Reaction Setup : In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 mmol), 4-butylphenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[9]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation.[9][10]
-
Reagent Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the anhydrous, deoxygenated solvent (8 mL) via syringe.[7]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7][9]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2–24 hours).[7][10]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[9]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-butylbiphenyl derivative.[7]
Quantitative Data Summary
Successful synthesis depends on the careful optimization of several parameters. The tables below summarize typical conditions and offer troubleshooting advice.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Component | Typical Reagents & Conditions | Key Considerations |
|---|---|---|
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf | Reactivity order is I > Br > OTf >> Cl. Aryl chlorides may require more active, specialized catalysts and ligands. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide.[7] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice depends on the reactivity of the coupling partners. Loading is typically 1-5 mol%.[7][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for activating the boronic acid. Its strength can significantly impact the reaction outcome.[7][10] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | The solvent must solubilize reactants and be rigorously deoxygenated. Aqueous mixtures can sometimes accelerate the reaction.[1][7] |
| Temperature | 80 - 110 °C | Higher temperatures are often required, but should be optimized to prevent degradation.[7] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS to determine completion.[7] |
Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No Reaction / Low Yield | Inactive catalyst (oxidized Pd(0)). | Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under a strict inert atmosphere.[10] |
| Inappropriate base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[10][12] | |
| Low reaction temperature. | Increase the reaction temperature in increments. | |
| Homocoupling Byproducts | Presence of oxygen. | Improve the degassing procedure for the solvent and reaction vessel.[10] |
| Excess Pd(II) precatalyst. | Use a direct Pd(0) source or ensure efficient in-situ reduction. |
| Dehalogenation of Starting Material | Presence of a hydride source. | Use high-purity, dry solvents and consider a different base.[10] |
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and isolation of 4-butylbiphenyl derivatives.
Caption: General experimental workflow for Suzuki coupling synthesis.
Applications in Research and Drug Development
The 4-butylbiphenyl scaffold is a privileged structure in medicinal chemistry and materials science.
-
Drug Discovery : Biphenyl derivatives are integral components of numerous therapeutic agents. The synthesis of analogs via Suzuki coupling allows for rapid structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[13] For example, the biphenyl motif is found in drugs like the anti-inflammatory agent diflunisal.
-
Liquid Crystals : 4-Alkyl-4'-cyanobiphenyls are a classic example of compounds used in liquid crystal displays (LCDs). The Suzuki reaction provides a straightforward method to synthesize these and other related functional materials.[4]
-
Organic Electronics : Substituted biphenyls serve as building blocks for conducting polymers and other organic electronic materials, where the Suzuki reaction is a key construction tool.[12]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Butylphenylboronic Acid Pinacol Ester in OLED Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butylphenylboronic acid pinacol ester is a versatile organic building block crucial in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction enables the construction of complex, conjugated organic molecules that serve as the core components of OLED devices, including emitters, hosts, and charge-transport materials.
The butylphenyl group, when incorporated into the molecular structure of OLED materials, can enhance solubility, influence molecular packing in the solid state, and tune the electronic and photophysical properties of the material. The pinacol ester form of the boronic acid offers increased stability, making it easier to handle, purify, and store compared to the corresponding free boronic acid.
This document provides detailed application notes and experimental protocols for the use of 4-butylphenylboronic acid pinacol ester in the synthesis of a specific blue-emitting OLED material and the subsequent fabrication of an OLED device.
Key Application: Synthesis of Blue Fluorescent Emitters
A prominent application of 4-butylphenylboronic acid pinacol ester is in the synthesis of blue fluorescent emitters for OLEDs. The butylphenyl moiety can be introduced as a side group on a luminescent core, such as fluorene, to improve the material's properties. An example is the synthesis of 2,7-bis(4-butylphenyl)-9,9-dimethylfluorene, a blue-emitting material.
Logical Workflow for OLED Material Synthesis and Device Fabrication
Experimental Protocols
Synthesis of 2,7-bis(4-butylphenyl)-9,9-dimethylfluorene
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize the blue-emitting material.
Materials:
-
2,7-dibromo-9,9-dimethylfluorene
-
4-butylphenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dibromo-9,9-dimethylfluorene (1.0 mmol) and 4-butylphenylboronic acid pinacol ester (2.5 mmol) in a mixture of toluene (30 mL) and ethanol (10 mL).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and an aqueous solution of 2 M potassium carbonate (10 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 95 °C) and stir vigorously under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a mixture of dichloromethane and ethanol to obtain a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Blue OLED Device
This protocol outlines the fabrication of a multilayered OLED device using the synthesized 2,7-bis(4-butylphenyl)-9,9-dimethylfluorene as the emitting layer (EML).
Device Structure:
ITO / HTL / EML / ETL / EIL / Cathode
-
ITO: Indium tin oxide (Anode)
-
HTL: Hole-Transporting Layer (e.g., NPB)
-
EML: Emitting Layer (2,7-bis(4-butylphenyl)-9,9-dimethylfluorene)
-
ETL: Electron-Transporting Layer (e.g., Alq₃)
-
EIL: Electron-Injecting Layer (e.g., LiF)
-
Cathode: (e.g., Al)
Procedure:
-
Substrate Cleaning:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO.
-
-
Deposition of Organic Layers:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system.
-
Deposit a hole-transporting layer (e.g., 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine, NPB) onto the ITO substrate.
-
Deposit the emitting layer of 2,7-bis(4-butylphenyl)-9,9-dimethylfluorene (e.g., 30 nm).
-
Deposit an electron-transporting layer (e.g., 20 nm of tris(8-hydroxyquinolinato)aluminum, Alq₃).
-
-
Cathode Deposition:
-
Deposit a thin electron-injecting layer (e.g., 1 nm of lithium fluoride, LiF).
-
Deposit the metal cathode (e.g., 100 nm of aluminum, Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiency of the device using a source meter and a spectroradiometer.
-
Data Presentation
The performance of an OLED device incorporating 2,7-bis(4-butylphenyl)-9,9-dimethylfluorene as the blue emitter is summarized below. Note: The following data is representative and may vary based on the specific device architecture and fabrication conditions.
| Parameter | Value |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | > 4000 cd/m² |
| Maximum Current Efficiency | 4.5 cd/A |
| Maximum Power Efficiency | 3.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | 4.8 % |
| Electroluminescence (EL) Peak | 445 nm |
| CIE Coordinates (x, y) | (0.16, 0.18) |
Signaling Pathways and Logical Relationships
The fundamental process in an OLED involves several key steps from charge injection to light emission. The synthesized material, 2,7-bis(4-butylphenyl)-9,9-dimethylfluorene, plays a central role in the recombination of charge carriers and the subsequent generation of photons.
Conclusion
4-Butylphenylboronic acid pinacol ester is a valuable reagent for the synthesis of high-performance OLED materials. Its use in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of butylphenyl groups, which can effectively tune the properties of the final material. The example of 2,7-bis(4-butylphenyl)-9,9-dimethylfluorene demonstrates its utility in creating efficient and color-pure blue emitters for OLED applications. The provided protocols offer a foundation for researchers to explore the synthesis and device fabrication processes involving this versatile building block.
Application Notes and Protocols: 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. As a pinacol boronate ester, its principal role is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active compounds.
The 4-butylphenyl moiety of this reagent offers a lipophilic handle that can be strategically incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The butyl group can enhance binding to hydrophobic pockets in target proteins, improve membrane permeability, and influence metabolic stability. The pinacol boronate ester group provides a stable, easy-to-handle, and efficient precursor for the corresponding boronic acid, making it well-suited for a wide range of coupling conditions.
Key Applications in Medicinal Chemistry
Analogous Compound Data
To illustrate the potential biological activities of molecules synthesized using building blocks like this compound, the following table summarizes the in vitro cytotoxic activity (IC50 values) of some di-tert-butylphenol analogs against various human cancer cell lines. It is important to note that these are analogous structures, and the data is presented to exemplify the types of biological activities that could be pursued.
| Compound | A375 (melanoma) | A549 (lung adenocarcinoma) | HCT116 (colorectal carcinoma) | HT29 (colorectal carcinoma) | MDA-MB-231 (triple-negative breast adenocarcinoma) |
| R-830 | > 50 µM | > 50 µM | 11.2 ± 1.1 µM | 14.7 ± 2.0 µM | 16.2 ± 1.1 µM |
| KME-4 | 10.3 ± 1.2 µM | 12.0 ± 1.4 µM | 5.8 ± 0.6 µM | 8.8 ± 1.0 µM | 10.5 ± 0.9 µM |
| E-5110 | 19.3 ± 2.1 µM | 25.0 ± 2.8 µM | 9.7 ± 1.1 µM | 15.3 ± 1.8 µM | 18.9 ± 1.5 µM |
| S-2474 | 13.0 ± 1.5 µM | 16.7 ± 1.9 µM | 7.2 ± 0.8 µM | 11.5 ± 1.3 µM | 13.8 ± 1.1 µM |
| Data is presented as mean IC50 values ± SD from three independent experiments.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide/triflate.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, THF, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Materials for work-up and purification (e.g., ethyl acetate, brine, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and ligand (if necessary, in appropriate stoichiometric ratio to the palladium catalyst).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., a 3:1 to 5:1 mixture of organic solvent to aqueous base solution). Then, add the base (2.0-3.0 eq), either as a solid or dissolved in water.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, which is the primary application of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis of a biaryl compound using this compound.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of conjugated polymers via Suzuki-Miyaura polycondensation, utilizing boronic acid esters as key monomers. The methodologies outlined are intended to serve as a comprehensive guide for researchers in materials science, polymer chemistry, and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In polymer chemistry, it has been widely adopted for the synthesis of conjugated polymers, which are essential materials in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The use of boronic esters as monomers in Suzuki polycondensation offers several advantages, such as tolerance to a wide range of functional groups, high yields, and the commercial availability of many starting materials.[1] However, challenges such as the hydrolytic deboronation of boronic esters can affect polymerization outcomes, necessitating carefully optimized protocols.[1][2] This application note details the synthesis of the boronic ester monomers and the subsequent polymerization, purification, and characterization of the resulting conjugated polymers.
Synthesis of Boronic Ester Monomers
A crucial prerequisite for the synthesis of conjugated polymers is the availability of high-purity bifunctional monomers. The Miyaura borylation is a common method for synthesizing arylboronic esters from aryl halides.[3]
General Protocol for Miyaura Borylation
This protocol describes the synthesis of an aryl bis(pinacolato)boron monomer from a corresponding aryl dihalide.
Materials:
-
Aryl dihalide (e.g., dibromobenzene derivative) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 - 2.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05 - 0.1 equiv)[4]
-
Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) (2.0 - 3.0 equiv)[3][4]
Procedure:
-
To a flame-dried Schlenk flask, add the aryl dihalide, bis(pinacolato)diboron, and the base under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Add the anhydrous solvent via cannula.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the palladium catalyst to the mixture and continue to degas for an additional 10 minutes.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and silica gel, washing with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired aryl bis(pinacolato)boron monomer.[3]
Suzuki-Miyaura Polycondensation Protocol
This section provides a detailed protocol for the synthesis of conjugated polymers using a synthesized or commercially available bis(boronic ester) monomer and a dihaloaromatic comonomer.
Experimental Workflow
Caption: Experimental workflow for Suzuki polycondensation.
Detailed Protocol
Materials:
-
Aryl bis(boronic ester) monomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 equiv)
-
Dihaloaromatic comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) (1-4 mol%)[6]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NEt₃) (2-6 equiv)[6]
-
Solvent system (e.g., Toluene, THF, Toluene/Water, THF/Water)[1][6]
Procedure:
-
In a flame-dried two-neck round-bottom flask under an inert atmosphere, dissolve the aryl bis(boronic ester) monomer and the dihaloaromatic comonomer in the organic solvent.
-
Add the aqueous solution of the base. For anhydrous reactions, add the solid base directly.
-
Degas the reaction mixture by bubbling with argon for at least 30 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified reaction time (can range from 1.5 hours to 48 hours).[1]
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.[5]
-
Stir for several hours to ensure complete precipitation.
-
Collect the polymer by filtration and wash with methanol.
-
Proceed with the purification protocol as described in Section 4.
Purification of Conjugated Polymers
Purification is a critical step to remove residual catalyst, unreacted monomers, and low molecular weight oligomers, which can significantly impact the polymer's performance in electronic devices.[8] Soxhlet extraction is a widely used and effective method.[5][8]
Soxhlet Extraction Protocol
Apparatus:
-
Soxhlet extractor
-
Cellulose thimble
-
Round-bottom flask
-
Condenser
Solvents:
-
Methanol
-
Acetone
-
Hexane
-
Chloroform or Toluene (to dissolve the final polymer)
Procedure:
-
Place the crude polymer in a cellulose thimble and insert it into the Soxhlet extractor.
-
Fill the round-bottom flask with methanol.
-
Assemble the Soxhlet apparatus and heat the methanol to reflux.
-
Extract with methanol for 24 hours to remove catalyst residues and polar impurities.[5]
-
Discard the methanol and dry the thimble containing the polymer.
-
Repeat the extraction process sequentially with acetone (7 hours), and hexane (5 hours) to remove oligomers and other non-polar impurities.[5]
-
Finally, extract the desired polymer fraction with chloroform or toluene for 3-5 hours.[5]
-
Concentrate the chloroform/toluene fraction under reduced pressure.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum at 40-60 °C overnight.
Characterization of Conjugated Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and optical properties.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[9][10]
Typical Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) or Chloroform
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns
-
Calibration: Polystyrene standards
-
Detector: Refractive index (RI) or UV-Vis detector
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the polymer. ¹H NMR is typically used to verify the successful coupling and the absence of end-groups or monomer residues.[11]
Typical Conditions:
-
Solvent: Chloroform-d (CDCl₃) or 1,1,2,2-Tetrachloroethane-d₂ (TCE-d₂) at elevated temperatures for less soluble polymers.
-
Spectrometer: 400 MHz or higher for better resolution.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to investigate the optical properties of the conjugated polymer, including the absorption maximum (λₘₐₓ) and the optical bandgap.
Procedure:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform, toluene).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
The optical bandgap (Eg) can be estimated from the onset of the absorption edge using the equation: Eg (eV) = 1240 / λonset (nm).
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting polymer properties for the Suzuki polycondensation of various monomers.
Table 1: Comparison of Reaction Conditions for Suzuki Polycondensation
| Polymer | Comonomers | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| P3HT | 3-hexyl-2,5-bis(MIDA)thiophene | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | THF/H₂O | 55 | 72 | up to 94 | [7] |
| PF8T2 | 9,9-dioctylfluorene-2,7-diboronic acid, 5,5'-dibromo-2,2'-bithiophene | Pd(PPh₃)₄ (1) | - | NaOH (2M) | Toluene | 90 | - | 94 | [6] |
| PF8T2 | 9,9-dioctylfluorene-2,7-diboronic acid, 5,5'-dibromo-2,2'-bithiophene | Pd(dtbpf)Cl₂ (4) | - | NEt₃ (6) | Water/Toluene (9:1) | 80 | - | 72 | [6] |
| PF8BT | 9,9-dioctylfluorene-2,7-diboronic acid, 4,7-dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃/P(o-Tol)₃ (2) | - | K₂CO₃ | Toluene/H₂O (2:1) | - | - | - | [6] |
| PDBT | Dithienyl-benzothiadiazole dibromide, Thiophene bis(boronic ester) | Pd₂(dba)₃ (1) | L1* | NaHCO₃ (15) | THF/H₂O | Reflux | 48 | 85 | [2] |
*L1 is a specific thiophene-containing bulky phosphine ligand.
Table 2: Molecular Weight and Polydispersity Data
| Polymer | Mn (kDa) | Mw (kDa) | PDI (Đ) | Ref |
| P3HT | 18.7 | 42.7 | 2.28 | [7] |
| PF8T2 (Toluene) | 24.2 | 39.8 | 1.64 | [6] |
| PF8T2 (Water/Toluene) | 25.2 | 49.4 | 1.96 | [6] |
| PF8BT (Toluene/H₂O) | 11.3 | 20.1 | 1.78 | [6] |
| PF8BT (Water/Toluene) | 19.7 | 38.3 | 1.94 | [6] |
| PDBT | 23.1 | 48.2 | 2.09 | [2] |
Signaling Pathway and Logical Relationships
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for polycondensation.
References
- 1. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. High-quality conjugated polymers via one-pot Suzuki–Miyaura homopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03539J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 9. lcms.cz [lcms.cz]
- 10. resolvemass.ca [resolvemass.ca]
- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes and Protocols for Suzuki Reactions with Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. The provided protocols and data will aid in overcoming common challenges associated with these sterically demanding transformations, which are crucial in the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. However, when substrates with significant steric bulk around the coupling centers are employed, the reaction efficiency can be dramatically reduced. This is due to the hindrance of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Careful selection of the base and solvent, in conjunction with an appropriate bulky ligand, is paramount to achieving high yields. This document outlines rational strategies and provides experimental protocols for the successful execution of Suzuki reactions with hindered substrates, including di-, tri-, and tetra-ortho-substituted biaryls.
The Critical Role of Base and Solvent Selection
The choice of base is crucial for the activation of the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. For sterically hindered substrates, a moderately strong to strong, non-nucleophilic base is often required to promote this step effectively.
The solvent plays a multifaceted role, including dissolving the reactants and the base, influencing the stability of the catalytic species, and affecting the overall reaction rate. Aprotic polar solvents are commonly employed, often in combination with water to aid in the dissolution of the inorganic base.
Logical Workflow for Base and Solvent Selection
A systematic approach to selecting the appropriate base and solvent is crucial for optimizing Suzuki reactions with hindered substrates. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Workflow for base and solvent selection in hindered Suzuki couplings.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing these reactions. The following diagram illustrates the key steps involved.
Caption: The Suzuki-Miyaura catalytic cycle.
Data Presentation: Base and Solvent Effects on Hindered Couplings
The following tables summarize quantitative data from various studies, illustrating the impact of base and solvent selection on the yield of Suzuki reactions with sterically hindered substrates.
Table 1: Synthesis of Tri-ortho-substituted Biaryls
| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2-Bromo-1,3-dimethylbenzene | 2-Methylphenylboronic acid | RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 95 |
| 1-Bromo-2-methoxy-naphthalene | 2,6-Dimethylphenylboronic acid | AntPhos | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | InAm-phos | K₃PO₄ | Dioxane | 100 | 0.17 | 98 |
Table 2: Synthesis of Tetra-ortho-substituted Biaryls
| Aryl Halide | Boronic Acid/Ester | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | BIDIME | K₃PO₄ | Dioxane | 100 | 24 | 85 |
| 1-Bromo-2,6-diisopropylbenzene | 2,4,6-Triisopropylphenylboronic acid | AntPhos | KOtBu | Toluene | 110 | 24 | 78 |
| 2-Bromo-1,3,5-trimethylbenzene | Mesitylboronic acid | XPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid pinacol ester | HFTPhos | K₂CO₃ | iPrOH/H₂O | 60 | 12 | 92 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions with hindered substrates. These should be considered as starting points and may require optimization for specific substrate combinations.
Protocol 1: General Procedure for the Synthesis of a Tri-ortho-substituted Biaryl
This protocol is based on the use of a bulky phosphine ligand and a phosphate base.
Materials:
-
Hindered Aryl Halide (e.g., 2-bromo-1,3-dimethylbenzene) (1.0 mmol, 1.0 equiv)
-
Hindered Arylboronic Acid (e.g., 2-methylphenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Bulky Phosphine Ligand (e.g., RuPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and the bulky phosphine ligand (e.g., RuPhos, 18.6 mg, 0.04 mmol).
-
Add the hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene, 185 mg, 1.0 mmol), the hindered boronic acid (e.g., 2-methylphenylboronic acid, 163 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Tetra-ortho-substituted Biaryl
This protocol utilizes a stronger base and is suitable for more challenging couplings.
Materials:
-
Highly Hindered Aryl Halide (e.g., 1-bromo-2,6-diisopropylbenzene) (1.0 mmol, 1.0 equiv)
-
Highly Hindered Arylboronic Acid (e.g., 2,4,6-triisopropylphenylboronic acid) (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Specialized Bulky Ligand (e.g., AntPhos) (0.022 mmol, 2.2 mol%)
-
Potassium tert-Butoxide (KOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the specialized bulky ligand (e.g., AntPhos, 12.8 mg, 0.022 mmol) to a dry Schlenk flask.
-
Add the highly hindered aryl halide (e.g., 1-bromo-2,6-diisopropylbenzene, 269 mg, 1.0 mmol) and the highly hindered boronic acid (e.g., 2,4,6-triisopropylphenylboronic acid, 414 mg, 1.5 mmol).
-
Add KOtBu (224 mg, 2.0 mmol). Caution: KOtBu is highly reactive and hygroscopic.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (may require up to 24 hours or longer), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the reaction temperature, using a more electron-rich and bulky ligand, or switching to a stronger base. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can mitigate this issue. Minimizing the amount of water in the reaction can also be beneficial.
-
Catalyst Deactivation: Ensure thorough degassing of the solvent to remove oxygen, which can deactivate the palladium catalyst.
By carefully considering the steric and electronic properties of the substrates and applying the principles and protocols outlined in these notes, researchers can significantly improve the success rate of challenging Suzuki-Miyaura cross-coupling reactions.
Application Notes and Protocols: One-Pot Synthesis and In Situ Use of 2-(4-butylphenyl)-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylboronic acids and their corresponding esters are pivotal intermediates in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in pharmaceutical and materials science for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in many drug candidates.[2][3] The traditional synthesis of arylboronic acids often involves multi-step procedures commencing from aryl halides.[4] However, recent advancements have enabled the direct, catalytic C-H borylation of arenes, offering a more atom-economical and efficient route.[5][6]
This document provides detailed protocols for the one-pot synthesis of 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via the iridium-catalyzed C-H borylation of butylbenzene. Subsequently, a protocol for the in situ use of the synthesized boronic ester in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is described. This one-pot approach, which circumvents the need for isolation and purification of the intermediate boronic ester, offers significant advantages in terms of efficiency, time, and resource management.[7][8]
Key Applications
-
Drug Discovery and Development: The 4-butylphenyl moiety is a common structural motif in various biologically active molecules. This one-pot methodology allows for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies.
-
Agrochemicals and Materials Science: The synthesis of novel agrochemicals and organic electronic materials often relies on the efficient construction of functionalized biaryl scaffolds.[6]
-
High-Throughput Synthesis: The streamlined nature of the one-pot protocol is amenable to parallel synthesis and high-throughput screening campaigns.
Data Presentation
Table 1: Representative Yields for Iridium-Catalyzed Aromatic C-H Borylation
| Arene Substrate | Iridium Catalyst System | Ligand | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzene | [Ir(COD)(OMe)]₂ | dtbpy | B₂pin₂ | THF | 80 | 16 | 95 | [4] |
| Toluene | [Ir(COD)(OMe)]₂ | dtbpy | B₂pin₂ | THF | 80 | 16 | 94 (p/m ratio 9:1) | [4] |
| Anisole | [Ir(COD)(OMe)]₂ | dtbpy | B₂pin₂ | THF | 80 | 16 | 99 (p/m ratio 20:1) | [4] |
| Chlorobenzene | [Ir(COD)(OMe)]₂ | dtbpy | B₂pin₂ | THF | 80 | 16 | 98 (p/m ratio >20:1) | [4] |
| 1,3-Dichlorobenzene | [Ir(COD)(OMe)]₂ | dtbpy | B₂pin₂ | THF | 80 | 16 | 99 | [4] |
Note: The borylation of butylbenzene is expected to proceed with high yield and selectivity for the para position due to steric hindrance, analogous to the substrates listed above.
Table 2: Representative Yields for One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
| Borylation Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Overall Yield (%) | Reference |
| 1-Bromo-3,5-difluorobenzene | 4-Bromotoluene | Pd(PPh₃)₄ | K₃PO₄ / Na₂CO₃ | Dioxane | 120 (MW) | 0.75 / 0.5 | 85 | [7] |
| 4-Bromoanisole | 4-Chlorobenzonitrile | SiliaCat DPP-Pd | Aq. K₃PO₄ | iPrOH | 80 | 3 / 3 | 95 | [8] |
| 4-Chlorotoluene | 4-Chloroanisole | XPhos-Pd-G2 | Aq. K₃PO₄·7H₂O | EtOH | RT | 2 / 12 | 85 | [6] |
| 3-Bromopyridine | 4-Bromotoluene | SiliaCat DPP-Pd | Aq. K₃PO₄ | iPrOH | 80 | 3 / 3 | 83 | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from the general procedure for iridium-catalyzed C-H borylation of arenes.[4]
Materials:
-
[Ir(COD)(OMe)]₂ (di-μ-methoxybis(1,5-cyclooctadiene)diiridium(I))
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
-
B₂pin₂ (bis(pinacolato)diboron)
-
Butylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add [Ir(COD)(OMe)]₂ (0.01 mmol, 0.5 mol%) and dtbpy (0.02 mmol, 1.0 mol%).
-
Add anhydrous THF (2 mL).
-
Add butylbenzene (2.0 mmol, 1.0 equiv).
-
Add bis(pinacolato)diboron (B₂pin₂, 2.2 mmol, 1.1 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, the resulting solution containing this compound can be used directly in the subsequent Suzuki-Miyaura coupling step.
Protocol 2: In Situ Suzuki-Miyaura Cross-Coupling
This protocol outlines the subsequent cross-coupling of the in situ generated boronic ester with an aryl bromide.
Materials:
-
Reaction mixture from Protocol 1
-
Aryl bromide (e.g., 4-bromoanisole, 2.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.06 mmol, 3 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃, 2 M solution, 4.0 mmol, 2.0 equiv)
-
Dioxane
Procedure:
-
To the cooled reaction mixture from Protocol 1, add the aryl bromide (2.0 mmol, 1.0 equiv).
-
Add Pd(PPh₃)₄ (0.06 mmol, 3 mol%).
-
Add the 2 M aqueous Na₂CO₃ solution (2 mL, 4.0 mmol, 2.0 equiv).
-
If necessary, add a co-solvent such as dioxane to ensure homogeneity.
-
Seal the reaction vessel and heat at 100 °C for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
One-Pot Synthesis and In Situ Suzuki Coupling Workflow
Caption: Workflow for the one-pot borylation and Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Intermediacy and Chemistry of Bipyridine-Ligated Iridium Trisboryl Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Application Notes and Protocols for Scale-Up of Reactions Involving 4-Butylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the critical considerations and detailed protocols for scaling up chemical reactions, particularly Suzuki-Miyaura cross-coupling, that utilize 4-butylphenylboronic acid pinacol ester. This document addresses key challenges, offers optimized reaction parameters, and outlines robust procedures to ensure efficient, safe, and reproducible large-scale synthesis.
Introduction: The Role of 4-Butylphenylboronic Acid Pinacol Ester in Synthesis
4-Butylphenylboronic acid pinacol ester is a versatile and widely used reagent in organic synthesis, primarily as a coupling partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] Its stability, ease of handling compared to the free boronic acid, and high reactivity make it an invaluable building block in the pharmaceutical, agrochemical, and materials science industries for the construction of complex biaryl structures.[3][4] However, transitioning from laboratory-scale synthesis to pilot or industrial-scale production introduces a unique set of challenges that must be carefully managed.[5][6]
Key Scale-Up Considerations
Scaling up reactions involving boronic esters requires meticulous attention to several factors to maintain yield, purity, and safety.
2.1. Reagent Stability and Handling: Boronic acid pinacol esters, while more stable than their corresponding boronic acids, can be susceptible to hydrolysis and protodeboronation, especially under prolonged exposure to moisture or acidic/basic conditions.[7] On a large scale, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize these side reactions.
2.2. Reaction Kinetics and Heat Transfer: Exothermic events can be more pronounced and difficult to control in large reactors. The progress of the reaction should be carefully monitored, and adequate cooling capacity must be in place to manage any heat generated.[5] Inadequate temperature control can lead to the formation of impurities and a decrease in yield.
2.3. Mixing and Mass Transfer: Efficient mixing is critical to ensure homogeneity and consistent reaction rates throughout the reactor. Poor agitation can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and reduced product quality. The choice of reactor and impeller design is important for achieving effective mass transfer, especially in heterogeneous reaction mixtures.
2.4. Catalyst Selection and Loading: The choice of palladium catalyst and ligand is a critical parameter for a successful scale-up. While traditional catalysts like Pd(PPh₃)₄ are effective, modern, more active pre-catalysts are often preferred for industrial applications due to their higher efficiency and stability.[8] Catalyst loading should be optimized to be as low as possible without compromising reaction time and yield to minimize costs and the burden of palladium removal.
2.5. Work-up and Purification: The purification of large quantities of product presents significant challenges. Standard laboratory techniques like column chromatography may not be feasible or economical on a large scale. Alternative purification methods such as crystallization, extraction, and the use of scavengers for palladium removal are often necessary.[9]
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of key reaction parameters and their impact on the outcome of Suzuki-Miyaura coupling reactions involving arylboronic acid pinacol esters. While specific conditions for 4-butylphenylboronic acid pinacol ester may require fine-tuning, these tables offer a valuable starting point for process optimization.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst/Ligand System | Typical Loading (mol%) | Temperature (°C) | Key Advantages | Potential Scale-Up Issues |
| Pd(PPh₃)₄ | 1-5 | 80-110 | Readily available, well-understood. | Lower turnover numbers, potential for phosphine-related impurities. |
| Pd(dppf)Cl₂ | 0.5-2 | 70-100 | Robust, good for a wide range of substrates.[10] | Higher cost. |
| Pd(OAc)₂ / SPhos | 0.1-1 | Room Temp - 80 | High activity, low catalyst loading.[8] | Ligand cost and availability. |
| Pd/C | 5-10 | 80-120 | Heterogeneous, easily removed by filtration.[11] | Can have lower activity, potential for leaching. |
Table 2: Influence of Base and Solvent on Reaction Performance
| Base | Solvent System | Temperature (°C) | Observations and Scale-Up Considerations |
| K₂CO₃ | Toluene/Water | 80-100 | Common, effective, and relatively inexpensive. Biphasic system requires good agitation. |
| K₃PO₄ | Dioxane/Water | 80-100 | Often provides higher yields for challenging substrates. Dioxane is a regulated solvent. |
| Cs₂CO₃ | 1,4-Dioxane | 90-110 | Highly effective but expensive, typically used for difficult couplings.[12] |
| Na₂CO₃ | Ethanol/Water | 70-80 | "Greener" solvent option, may require longer reaction times. |
Experimental Protocols
4.1. General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific aryl halide being coupled with 4-butylphenylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Butylphenylboronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.5-1 mol%)
-
Base (e.g., K₂CO₃, 2.0-2.5 equiv)
-
Solvent (e.g., Toluene and water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Appropriately sized glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, condenser, and inert gas inlet/outlet.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration equipment (e.g., Nutsche filter).
-
Drying oven.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Reagent Charging: Charge the reactor with the aryl halide, 4-butylphenylboronic acid pinacol ester, and the chosen solvent.
-
Inerting: Sparge the reaction mixture with inert gas for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: Prepare a solution of the base in degassed water. Add the aqueous base solution to the reactor with vigorous stirring.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.
-
Palladium Removal: If necessary, treat the organic layer with a palladium scavenger.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent system.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
4.2. Protocol for Palladium Removal
Residual palladium in the final product is a major concern, especially in pharmaceutical applications.[9]
Method 1: Activated Carbon Treatment
-
After the aqueous work-up, add 5-10 wt% of activated carbon to the organic solution of the product.
-
Stir the mixture at room temperature or slightly elevated temperature for 2-4 hours.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the filter cake with fresh solvent.
-
Concentrate the filtrate to obtain the product with reduced palladium content.
Method 2: Thiol-Based Scavengers
-
Add a silica-bound thiol scavenger (typically 1-3 equivalents relative to the residual palladium) to the organic solution of the product.
-
Stir the mixture at room temperature for 4-12 hours.
-
Filter off the scavenger.
-
Concentrate the filtrate to yield the purified product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the scale-up of Suzuki-Miyaura reactions.
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
low yield in Suzuki coupling with 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Topic: Troubleshooting Low Yield in Suzuki Coupling with 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in Suzuki coupling reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific challenges that can lead to diminished yields with your Suzuki coupling experiments.
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the first things I should check?
A1: When encountering low yields, a systematic check of your reagents and reaction setup is the best starting point.
-
Reagent Quality and Stability:
-
Boronic Ester Integrity: While pinacol esters like yours are more stable than the corresponding boronic acids, they can still degrade over time.[1] It's advisable to use a fresh, high-purity batch. Consider storing it under an inert atmosphere and in a refrigerator.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system may be necessary.[1]
-
Catalyst and Ligand Condition: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure both are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate your palladium catalyst, leading to the formation of inactive palladium black and promoting side reactions like homocoupling.[2] It is critical to ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing your solvent and using proper Schlenk line or glovebox techniques.[3]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[1] Ensure your base is of high purity and, if running anhydrous reactions, is finely powdered and dry.[2]
-
Q2: I suspect protodeboronation is occurring. What is it and how can I minimize it?
A2: Protodeboronation is a significant side reaction where the C-B bond of your boronic ester is cleaved and replaced with a C-H bond, consuming your starting material without forming the desired product.[1][2] This is a common issue, especially with electron-rich boronic esters.
-
Choice of Base: The base is essential for activating the boronic ester but can also promote protodeboronation.[4] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[3]
-
Anhydrous Conditions: Water is the proton source for this side reaction.[2] While some Suzuki protocols use aqueous bases, switching to anhydrous conditions can significantly reduce protodeboronation.[2]
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic ester can help to compensate for some loss to this side reaction.
Q3: My starting materials are consumed, but I see a complex mixture of byproducts. What could be the cause?
A3: A complex product mixture often points towards side reactions or catalyst decomposition.
-
Homocoupling: This is the self-coupling of your boronic ester to form 4,4'-dibutyl-1,1'-biphenyl. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can minimize homocoupling.[3]
-
Ligand Degradation: Phosphine ligands can be unstable at high temperatures. If you are running your reaction at elevated temperatures, consider using more robust ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]
-
Incorrect Ligand-to-Palladium Ratio: An inappropriate ligand-to-palladium ratio can lead to catalyst instability. A typical starting point is a 1:1 to 4:1 ratio.[1]
Q4: The reaction is sluggish and does not go to completion. How can I improve the reaction rate?
A4: Slow reaction rates can be addressed by optimizing several parameters.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially for less reactive aryl halides like chlorides.[3] However, be aware that higher temperatures can also increase the rate of side reactions.[3]
-
Catalyst System: For challenging couplings, consider switching to a more active catalyst system. Systems composed of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., SPhos, XPhos) are often more effective than pre-formed catalysts like Pd(PPh₃)₄.[3][5]
-
Solvent Choice: The solvent plays a key role in solubilizing reagents and stabilizing the catalytic species.[6] Common choices include ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent, or polar aprotic solvents like DMF.[4][7] The optimal solvent is highly dependent on the specific substrates and base used.[8]
Optimization Parameters for Suzuki Coupling
The following table summarizes key parameters and suggested starting points for optimizing the Suzuki coupling of this compound.
| Parameter | Recommended Starting Point | Optimization Strategy | Potential Issues |
| Palladium Catalyst Loading | 1-2 mol% | Decrease for highly efficient reactions; increase for challenging substrates. | High loading increases cost and potential for side reactions. |
| Ligand | PPh₃, SPhos, XPhos | Screen bulky, electron-rich ligands for improved activity with challenging substrates.[3] | Ligand oxidation or degradation.[1] |
| Ligand:Pd Ratio | 2:1 to 4:1 | Optimize ratio for catalyst stability and activity.[1] | Incorrect ratio can lead to catalyst decomposition. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Screen different bases; use milder bases if protodeboronation is observed.[3] | Base strength and solubility can significantly impact yield.[1] |
| Solvent | Dioxane/H₂O (4:1), Toluene, DMF | Screen different solvent systems for optimal solubility and reactivity.[4][7] | Solvent can influence catalyst activity and selectivity.[8] |
| Temperature | 80-100 °C | Increase temperature for slow reactions; decrease if side products are observed.[3] | High temperatures can lead to catalyst decomposition and side reactions.[3] |
| Concentration | 0.1 M | Adjust concentration to ensure all reagents are in solution. | Very low concentrations can slow down the reaction rate. |
Experimental Protocol: General Procedure for Suzuki Coupling
This is a generalized procedure and should be optimized for your specific aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[9]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC, or LC-MS.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Visualizing the Process
The following diagrams illustrate the troubleshooting workflow and the fundamental mechanism of the Suzuki coupling reaction.
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing protodeboronation of 4-butylphenylboronic acid pinacol ester
Welcome to the Technical Support Center for 4-Butylphenylboronic Acid Pinacol Ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem when using 4-butylphenylboronic acid pinacol ester?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of the boronic acid pinacol ester is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your experiments with 4-butylphenylboronic acid pinacol ester, this leads to the formation of butylbenzene as a byproduct. This side reaction consumes your starting material, reducing the yield of your desired product and complicating the purification process.[2][3]
Q2: I thought using a pinacol ester instead of the free boronic acid was supposed to prevent protodeboronation. Why am I still observing this side reaction?
A2: While it is true that pinacol esters are generally more stable and less prone to protodeboronation than their corresponding free boronic acids, they are not entirely immune.[4][5] The pinacol group offers steric protection to the boron center, but under certain conditions, particularly in the presence of a base and water, the ester can hydrolyze to the more reactive boronic acid, which then readily undergoes protodeboronation.[6][7] Furthermore, direct protodeboronation of the pinacol ester can also occur, albeit typically at a slower rate.[6]
Q3: What are the key factors that influence the rate of protodeboronation of my 4-butylphenylboronic acid pinacol ester?
A3: Several experimental parameters can significantly impact the extent of protodeboronation:
-
pH and Base: The reaction is highly pH-dependent and is often accelerated under basic conditions.[4][8] Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can promote the formation of a more reactive boronate anion, increasing the rate of protodeboronation.[2][9]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[9][10]
-
Solvent: The presence of water can facilitate protodeboronation by serving as a proton source.[11] While some water is often necessary for Suzuki-Miyaura couplings, excess water should be avoided.
-
Reaction Time: Longer reaction times expose the boronic ester to potentially destabilizing conditions for a prolonged period, increasing the likelihood of protodeboronation.[9]
-
Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling reaction and the undesired protodeboronation.[3]
Q4: Are there more stable alternatives to 4-butylphenylboronic acid pinacol ester that I can use to completely avoid protodeboronation?
A4: Yes, for particularly challenging cases, you might consider using more robust boronic acid derivatives. N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative.[1][12] They are highly stable crystalline solids that participate in a "slow-release" of the active boronic acid under the reaction conditions.[1][13] This keeps the instantaneous concentration of the unstable free boronic acid low, thereby minimizing protodeboronation.[1][13] Potassium trifluoroborate salts are another option that can offer enhanced stability.[1]
Troubleshooting Guides
Problem: Significant formation of butylbenzene (protodeboronation byproduct) is observed in my Suzuki-Miyaura coupling reaction with 4-butylphenylboronic acid pinacol ester.
Below is a step-by-step guide to troubleshoot and mitigate this issue.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Step 1: Evaluate the Base
-
Issue: Strong bases can significantly accelerate protodeboronation.[2][9]
-
Solution: Switch from strong bases like NaOH or KOH to milder inorganic bases.
-
Recommended Action: Try using potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[9][14]
Step 2: Assess the Reaction Temperature
-
Issue: High temperatures can favor the protodeboronation pathway.[9][10]
-
Solution: Lower the reaction temperature.
-
Recommended Action: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A good starting point is 60-80 °C.[14]
Step 3: Verify Anhydrous Conditions
-
Issue: Water can act as a proton source, facilitating protodeboronation.[11]
-
Solution: Minimize the amount of water in the reaction.
-
Recommended Action: Use anhydrous solvents and ensure reagents are dry. While some water is often required for the Suzuki-Miyaura reaction, its amount should be carefully controlled and optimized.[12]
Step 4: Optimize the Catalyst System
-
Issue: A slow catalytic cycle for the desired coupling reaction allows more time for the protodeboronation side reaction to occur.
-
Solution: Use a highly active catalyst system to accelerate the cross-coupling.
-
Recommended Action: Employ modern palladium precatalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[14] These can significantly increase the rate of the productive reaction.[14]
Step 5: Consider an Alternative Boron Reagent
-
Issue: If the above optimizations are insufficient, the inherent stability of the pinacol ester may be the limiting factor.
-
Solution: Switch to a more stable boronic acid surrogate.
-
Recommended Action: Use the N-methyliminodiacetic acid (MIDA) boronate derivative of 4-butylphenylboronic acid.[1][12] This will employ a "slow-release" strategy, keeping the concentration of the active boronic acid low and minimizing decomposition.[13]
The "Slow-Release" Strategy with MIDA Boronates
Caption: The "slow-release" mechanism of MIDA boronates to minimize protodeboronation.
Data on Factors Influencing Protodeboronation
The following table summarizes the qualitative effects of various reaction parameters on the rate of protodeboronation.
| Parameter | Condition | Effect on Protodeboronation | Rationale |
| Base | Strong (e.g., NaOH, KOH) | Increases | Promotes formation of the more reactive boronate anion.[2][9] |
| Weak (e.g., K₃PO₄, K₂CO₃) | Decreases | Reduces the rate of base-catalyzed protodeboronation.[9][14] | |
| Temperature | High (e.g., >100 °C) | Increases | Accelerates the rate of decomposition.[9][10] |
| Low (e.g., 60-80 °C) | Decreases | Slows the rate of protodeboronation relative to cross-coupling.[14] | |
| Solvent | High Water Content | Increases | Water acts as a proton source for the C-B bond cleavage.[11] |
| Anhydrous/Low Water | Decreases | Limits the availability of protons.[12] | |
| Reaction Time | Prolonged | Increases | Longer exposure to destabilizing conditions.[9] |
| Minimized | Decreases | Reaction is stopped once the starting material is consumed. | |
| Catalyst Activity | Low | Increases | Slower desired reaction allows more time for the side reaction. |
| High | Decreases | The desired coupling outcompetes protodeboronation.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with 4-butylphenylboronic acid pinacol ester, incorporating conditions to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
4-Butylphenylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a more active precatalyst system (e.g., XPhos Pd G3, 2 mol%)
-
Mild base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 4-butylphenylboronic acid pinacol ester, and the mild base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the anhydrous solvent, followed by a minimal, optimized amount of degassed water (e.g., a 10:1 solvent-to-water ratio) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation and Use of 4-Butylphenylboronic Acid MIDA Ester
This protocol is recommended for challenging couplings where protodeboronation remains a significant issue even after optimization.
Part A: Synthesis of 4-Butylphenylboronic Acid MIDA Ester
Materials:
-
4-Butylphenylboronic acid (1.0 eq)
-
N-methyliminodiacetic acid (1.05 eq)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask, dissolve 4-butylphenylboronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature. The MIDA ester will often precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.
Part B: Suzuki-Miyaura Coupling using the MIDA Ester
Materials:
-
Aryl halide (1.0 eq)
-
4-Butylphenylboronic acid MIDA ester (1.1 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Highly active palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous THF
-
Degassed water
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, 4-butylphenylboronic acid MIDA ester, K₃PO₄, and the palladium catalyst to a reaction vessel.
-
Add a degassed 10:1 mixture of THF and water.
-
Seal the vessel and heat the reaction mixture (e.g., to 70 °C).
-
Monitor the reaction progress. Note that longer reaction times may be required due to the slow release of the boronic acid.
-
Follow the workup and purification procedure outlined in Protocol 1.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of Arylboronic Esters in Palladium-Catalyzed Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common side reactions encountered during palladium-catalyzed cross-coupling reactions involving arylboronic esters, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, focusing on the most common side reactions: protodeboronation, homocoupling, and catalyst-related issues.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of a Byproduct with a Mass Corresponding to the Arene (Ar-H).
Q1: I am observing a significant amount of a byproduct that appears to be my starting arene, and my yield is low. What is happening?
A1: This is likely due to a side reaction called protodeboronation , where the boronic ester group is replaced by a hydrogen atom.[1] This is a common undesired side reaction in couplings that utilize boronic acids and their derivatives.[1] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic properties of the arylboronic ester.[1] Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[2]
Troubleshooting Protodeboronation:
-
Choice of Base and Conditions: The base plays a crucial role in the Suzuki-Miyaura reaction but can also promote protodeboronation, especially at high pH.[3] Consider using milder bases. Harsh reaction conditions like high temperatures can also exacerbate this issue.[4]
-
Solvent and Water Content: Water can be the proton source for protodeboronation.[2] While some Suzuki protocols use aqueous bases, switching to anhydrous conditions, if the reaction chemistry allows, can mitigate this side reaction.[2][4] Using anhydrous solvents and ensuring your base is anhydrous are important steps.[4]
-
Stability of the Boronic Ester: While generally more stable than boronic acids, boronic esters can still undergo hydrolysis to the corresponding boronic acid, which can then protodeboronate.[3] The stability of the ester is highly dependent on the diol used for esterification; for instance, pinacol esters are known for their stability.[5] In some cases, using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly release the boronic acid under the reaction conditions, can be beneficial.[1] This "slow release" strategy keeps the concentration of the unstable boronic acid low, minimizing side reactions.[1]
| Parameter | Recommendation to Minimize Protodeboronation | Rationale | Citation |
| Base | Use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃) instead of strong bases (e.g., NaOH, KOH). | Strong bases can accelerate the rate of protodeboronation. | [2][3] |
| Solvent | Use anhydrous and degassed solvents. | Minimizes the presence of a proton source (water). | [2][4] |
| Temperature | Run the reaction at the lowest effective temperature. | Harsher conditions can increase the rate of side reactions. | [4] |
| Boron Reagent | Use stable boronic esters (e.g., pinacol esters) or "slow-release" reagents (e.g., MIDA boronates, trifluoroborates). | These reagents are more resistant to premature decomposition. | [1][3] |
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Ar-Ar).
Q2: My reaction mixture contains a significant amount of a symmetrical biaryl, which is the dimer of my boronic ester starting material. What causes this?
A2: This side reaction is known as homocoupling . It involves the coupling of two molecules of the arylboronic ester to form a symmetrical biaryl.[6] This is a common byproduct in Suzuki-Miyaura cross-couplings and can occur through several mechanisms.[7] One established mechanism involves the presence of oxygen, which can oxidize the Pd(0) catalyst to a Pd(II) species that promotes the homocoupling.[8][9] Another proposed mechanism, particularly with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[10][11]
Troubleshooting Homocoupling:
-
Inert Atmosphere: The most critical step to prevent oxygen-mediated homocoupling is to ensure the reaction is performed under a strictly inert atmosphere.[6] This involves thoroughly degassing the solvent and the reaction mixture and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[6]
-
Catalyst Choice: Using a Pd(0) source directly might be advantageous over a Pd(II) precatalyst which can promote the coupling of two boronic acid molecules.[4]
-
Ligand Selection: In some cases, the choice of ligand can influence the extent of homocoupling. For instance, employing bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[6]
| Parameter | Recommendation to Minimize Homocoupling | Rationale | Citation |
| Atmosphere | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas (Ar or N₂). | Oxygen can lead to the formation of Pd(II) species that catalyze homocoupling. | [6][8] |
| Catalyst | Use a Pd(0) source directly if possible. | Avoids the presence of Pd(II) species that can promote homocoupling. | [4] |
| Additives | N/A | Focus on atmospheric control. |
Issue 3: The Reaction Stalls or Fails to Go to Completion, and a Black Precipitate Forms.
Q3: My reaction starts but then seems to stop, and I observe the formation of a black solid. What is happening to my catalyst?
A3: The formation of a black precipitate is often indicative of catalyst decomposition into palladium black, which is catalytically inactive.[6] This can be caused by several factors, including the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.[6] The active catalytic species in a Suzuki coupling is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction or degradation of the Pd(0) species can lead to catalyst deactivation.[4]
Troubleshooting Catalyst Deactivation:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are anhydrous and degassed.[2][4] Oxygen can oxidize and deactivate the Pd(0) catalyst.[2]
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.[6]
-
Catalyst and Ligand Integrity: Use fresh catalyst and ligands. Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[2] Store them correctly under an inert atmosphere.[2] To test the activity of your catalyst, you can run a well-established Suzuki reaction with known reactive substrates.[4]
-
Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst. Bulky, electron-rich ligands can often promote the desired catalytic cycle and prevent catalyst decomposition.[6]
| Parameter | Recommendation to Minimize Catalyst Deactivation | Rationale | Citation |
| Atmosphere | Thoroughly degas all solvents and the reaction mixture. | Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black. | [2][6] |
| Temperature | Do not exceed the optimal reaction temperature. | High temperatures can lead to thermal decomposition of the catalyst. | [6] |
| Reagents | Use high-purity, anhydrous, and fresh reagents and solvents. | Impurities can poison the catalyst. | [6] |
| Catalyst/Ligand | Use fresh, properly stored catalyst and ligands. Consider screening different ligands. | Catalyst and ligand degradation leads to loss of activity. Ligands stabilize the active catalytic species. | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Troubleshooting Considerations
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), arylboronic ester (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL per 1 mmol of aryl halide).[2] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[2] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][6]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product and byproducts.[6][12]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Analysis of Reaction Mixture for Side Products
-
TLC Analysis: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. Visualize the spots under UV light. The relative positions of the spots for the starting materials, product, and byproducts (protodeboronated arene, homocoupled biaryl) can give a qualitative idea of the reaction's progress and purity.[12]
-
LC-MS and GC-MS Analysis: For quantitative analysis, inject a sample of the crude reaction mixture into an LC-MS or GC-MS. The resulting chromatogram will show peaks for all components, and the mass spectrometer will provide the mass of each component, confirming the identity of the side products. The peak areas can be used to estimate the relative amounts of each species.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.[4]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
purification of crude product from 4-butylphenylboronic acid pinacol ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of the crude product from 4-butylphenylboronic acid pinacol ester reactions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 4-butylphenylboronic acid pinacol ester reaction mixture, particularly after a Miyaura borylation?
A1: Common impurities can include unreacted starting materials such as 4-bromo-n-butylbenzene, excess bis(pinacolato)diboron (B₂pin₂), and the corresponding boronic acid from hydrolysis of the ester.[1][2] Side products from the Miyaura borylation can include homocoupling products of the aryl halide (Ar-Ar) and protodeborylated arenes (Ar-H).[1][3]
Q2: My 4-butylphenylboronic acid pinacol ester appears to be hydrolyzing during purification. What can I do to prevent this?
A2: Pinacol esters are susceptible to hydrolysis, especially on silica gel or in the presence of water.[4][5] To minimize hydrolysis, ensure all solvents are anhydrous and consider using boric acid-impregnated silica gel for column chromatography, which can suppress the decomposition of the boronic ester.[6][7] Additionally, the rate of hydrolysis is influenced by pH; it is accelerated at physiological pH.[8][9]
Q3: Why is my product streaking or sticking to the silica gel column?
A3: Boronic esters are known to streak on silica TLC plates and can exhibit poor behavior during silica gel chromatography, often due to over-adsorption.[1][7] This can be caused by the Lewis acidic nature of the boron atom interacting with the silanol groups on the silica surface. Using a less polar solvent system, a shorter column, or deactivating the silica gel with a small amount of a non-polar solvent or using boric acid-impregnated silica can help mitigate this issue.[1][7]
Q4: Can I use the crude 4-butylphenylboronic acid pinacol ester directly in the next step (e.g., a Suzuki coupling) without purification?
A4: In some cases, if the crude product is of high purity as determined by NMR or other analyses, it may be possible to use it directly in the subsequent reaction.[4] However, impurities can interfere with the next reaction, so purification is generally recommended to ensure reproducibility and high yields.
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Explanation | Solution |
| Over-adsorption on silica gel | The Lewis acidic boron atom can strongly interact with the silanol groups of the stationary phase, leading to the product not eluting from the column.[10] | 1. Use a less polar eluent: Start with a non-polar solvent like hexane and gradually increase the polarity.[4] 2. Use a shorter column: This minimizes the interaction time and surface area.[1] 3. Use modified silica gel: Impregnating the silica gel with boric acid can reduce the over-adsorption of the pinacol boronic ester.[6][7] 4. Switch to a different stationary phase: Neutral alumina can be a good alternative to silica gel for purifying boronic esters.[4] |
| Product Hydrolysis | The pinacol ester may be hydrolyzing to the more polar boronic acid on the column, which will then have a different elution profile and may not elute with the desired solvent system.[4][5] | 1. Use anhydrous solvents and silica gel. 2. Employ boric acid-impregnated silica gel. [6][7] |
Problem 2: Co-elution of Impurities
| Possible Cause | Explanation | Solution |
| Similar Polarity of Product and Impurities | Impurities such as homocoupled byproducts or unreacted starting materials may have similar polarities to the desired product, making separation by chromatography challenging.[3] | 1. Optimize the solvent system: Use a shallow gradient of a less polar solvent system to improve separation. For a similar compound, 4-t-butylphenylboronic acid pinacol ester, a petroleum ether/ethyl acetate system (95:5) was effective.[11] 2. Consider recrystallization: If chromatography is ineffective, recrystallization can be an excellent alternative for purification. |
| Presence of Bis(pinacolato)diboron (B₂pin₂) | Excess B₂pin₂ from the borylation reaction can sometimes co-elute with the product. | 1. Optimize the stoichiometry of the reaction to minimize excess B₂pin₂. 2. A preliminary filtration through a plug of silica may remove some of the excess B₂pin₂ before full chromatographic purification. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from the purification of the analogous 4-t-butylphenylboronic acid pinacol ester.[11]
Materials:
-
Crude 4-butylphenylboronic acid pinacol ester
-
Silica gel (standard or boric acid-impregnated)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Flash chromatography system or standard column setup
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting gradient is from 100% hexane to 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-butylphenylboronic acid pinacol ester.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 4-butylphenylboronic acid pinacol ester
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). The choice of solvent will need to be determined empirically.[12]
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Parameter | 4-t-Butylphenylboronic acid pinacol ester[11] | Notes |
| Purification Method | Flash Column Chromatography (FCC) | A good starting point for the 4-butyl analogue. |
| Stationary Phase | Silica Gel | |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (95:5) | |
| Yield | Not specified in the provided reference | Yields are highly dependent on the success of the preceding reaction. |
Visualizations
Caption: General experimental workflow for the purification of 4-butylphenylboronic acid pinacol ester.
References
- 1. reddit.com [reddit.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with Electron-Rich Aryl Halides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of catalyst loading, particularly when working with challenging electron-rich aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with electron-rich aryl halides, especially chlorides, so challenging?
A1: The primary challenge with electron-rich aryl halides is the initial, rate-determining step of the catalytic cycle: oxidative addition. Electron-donating groups on the aryl halide increase the electron density of the carbon-halogen bond, making it less susceptible to cleavage and addition to the Pd(0) catalyst. This reluctance to undergo oxidative addition leads to slow reaction rates and often low yields. Aryl chlorides are particularly difficult due to the high strength of the C-Cl bond.[1][2]
Q2: What is a typical catalyst loading for Suzuki reactions with electron-rich aryl halides?
A2: While standard Suzuki couplings can sometimes be achieved with very low catalyst loadings (<0.1 mol%), reactions involving electron-rich aryl halides, particularly chlorides, often require higher catalyst loadings, typically in the range of 1-5 mol% of the palladium source.[1] However, the goal of optimization is to minimize this loading to reduce costs and simplify purification. With highly active catalyst systems, loadings can sometimes be reduced significantly.
Q3: Which type of ligands are most effective for coupling electron-rich aryl halides?
A3: Bulky, electron-rich phosphine ligands are generally the most effective for promoting the challenging oxidative addition step with electron-rich aryl halides.[2][3][4] These ligands stabilize the palladium center and increase its electron density, which facilitates the cleavage of the carbon-halogen bond. Examples of such ligands include Buchwald's biarylphosphines (e.g., SPhos, XPhos) and other trialkylphosphines.[3][5]
Q4: How do I minimize common side reactions like protodeboronation and homocoupling?
A4: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, can be minimized by using anhydrous conditions, carefully selecting the base (weaker bases are sometimes better), and using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[6] Homocoupling of the boronic acid is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent this.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion of the Aryl Halide
Possible Cause 1: Inactive Catalyst System The combination of the palladium precursor and the ligand is not active enough to promote the oxidative addition of the electron-rich aryl halide.
Solution:
-
Switch to a more active ligand: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands are often a good choice.[3][5]
-
Vary the palladium source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladacycle precatalysts can show enhanced activity.[1]
-
Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome a high activation barrier.
Possible Cause 2: Inappropriate Base or Solvent The choice of base and solvent is critical and highly interdependent. An unsuitable combination can hinder the reaction.
Solution:
-
Screen different bases: The optimal base can vary significantly. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, stronger bases may be necessary.
-
Screen different solvents: Aprotic solvents like dioxane, THF, and toluene (often with some water) are frequently used. The solubility of the reagents, particularly the base, is a key consideration.
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Possible Cause 1: Presence of Oxygen Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.
Solution:
-
Thoroughly degas all solvents: Use techniques such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an adequate duration.
-
Maintain a strict inert atmosphere: Assemble the reaction under a counterflow of inert gas and maintain a positive pressure throughout the experiment.
Possible Cause 2: Unstable Boronic Acid Boronic acids, especially electron-deficient ones, can be prone to protodeboronation under the reaction conditions.
Solution:
-
Use a boronic ester: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[6]
-
Optimize the base: A weaker base or anhydrous conditions may reduce the rate of protodeboronation.
Data Presentation
Table 1: Effect of Different Ligands on the Suzuki Coupling of 4-Chloroanisole and Phenylboronic Acid
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 24 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 45 |
| 4 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
Data compiled from various sources for illustrative purposes.
Table 2: Influence of Base and Solvent on the Suzuki Coupling of an Electron-Rich Aryl Bromide
| Entry | Aryl Bromide | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Bromoanisole | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | 4-Bromoanisole | Cs₂CO₃ (2) | Dioxane | 90 | 12 | 88 |
| 4 | 4-Bromoanisole | NaOH (2) | Toluene/H₂O (4:1) | 90 | 12 | 75 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
General Procedure for the Suzuki Coupling of an Electron-Rich Aryl Chloride
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) under a counterflow of argon.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
References
Technical Support Center: Removal of Boron Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron-containing impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of boron impurities in a reaction mixture?
Boron impurities, often in the form of boric acid and its derivatives like boronic acids and boronate esters, are common byproducts or unreacted starting materials in several chemical transformations.[1][2] A primary source is the widely used Suzuki-Miyaura cross-coupling reaction, where boronic acids are key reagents.[1] Boron-containing reagents are also used in other reactions, and their incomplete consumption or the generation of byproducts can lead to contamination of the desired product.[2]
Q2: Why can it be challenging to remove boric acid and its derivatives using standard purification techniques?
The difficulty in removing boron impurities stems from their unique chemical properties. Boric acid is a weak Lewis acid that typically exists as a non-ionic, undissociated molecule in neutral or acidic aqueous solutions.[1] This makes it poorly soluble in many standard organic solvents used for extraction.[1][2] While boronic acids are very polar and can be water-soluble, they can also pose problems during chromatographic separation and extractions.[2] At a higher pH, boric acid converts to the more water-soluble borate ion, a principle often exploited for its removal.[1]
Q3: What are the primary methods for removing boron-containing impurities?
Several methods can be employed to remove boron impurities, with the choice depending on the specific nature of the impurity, the desired product, and the scale of the reaction. The most common techniques include:
-
Aqueous Workup/Extraction: Using basic solutions to form water-soluble borate salts that can be washed away.[1]
-
Liquid-Liquid Extraction: Employing specific extracting agents that form a complex with boron.[3][4][5]
-
Recrystallization: Taking advantage of the temperature-dependent solubility of the boron impurity or the desired product.[1][6][7]
-
Chromatography: Using specialized resins, such as those with N-methylglucamine functional groups, that have a high affinity for boron.[1][8]
-
Scavenger Resins: Utilizing solid-supported scavengers to bind and remove boron species by filtration.[9][10]
-
Complexation/Precipitation: Forming a complex with certain reagents that can then be filtered off.[1]
Troubleshooting Guide
Issue: Standard aqueous extraction with a basic solution is not effectively removing my boron impurity.
-
Possible Cause: The pH of the aqueous phase may not be high enough to efficiently convert the boric acid or boronic acid derivative into its more soluble borate salt.
-
Solution: Try increasing the pH of the aqueous wash. A 1-2 M solution of NaOH can be effective.[11] Perform multiple extractions with the basic solution to improve removal efficiency. Be mindful of the stability of your desired compound at high pH.
-
Possible Cause: The boron species might be complexed with your product or other components in the organic phase.
-
Solution: Consider using a complexing agent in the aqueous phase. For example, a sorbitol extraction can pull free boronic acid into the aqueous layer.[12]
Issue: My compound co-elutes with the boron impurity during silica gel chromatography.
-
Possible Cause: Boronic acids can be challenging to separate on standard silica gel due to their polarity and potential for tailing.[1][13]
-
Solution 1 (Alternative Chromatography): Ion-exchange chromatography using resins with functional groups that have a high affinity for boric acid can be more effective.[1] Boron-specific resins containing N-methyl-D-glucamine groups are designed for this purpose.[8]
-
Solution 2 (Modify Mobile Phase): For silica gel chromatography, you can try different solvent systems. For polar compounds, a mobile phase like CH2Cl2-MeOH in a 10:1 or 5:1 ratio might be more effective than standard hexane-ethyl acetate systems.[11]
-
Solution 3 (Derivatization): It may be possible to derivatize the boronic acid to alter its chromatographic behavior.[13]
Issue: Recrystallization is not separating the boron impurity from my product.
-
Possible Cause: The solubility profiles of your product and the boron impurity in the chosen solvent are too similar.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the solubility of your product and the impurity differ significantly with temperature.[7][14]
-
Recrystallization from Hot Water: For some boronic acids, recrystallization from hot water can be an effective purification method.[6][12]
-
Complexation Prior to Recrystallization: Consider forming a crystalline adduct of the boronic acid that can be easily separated. For example, forming a diethanolamine adduct can cause it to crystallize and precipitate from a solvent like ether.[12]
-
Data on Boron Removal Efficiencies
The effectiveness of different boron removal techniques can vary significantly. The table below summarizes quantitative data from various studies.
| Removal Technique | Conditions | Boron Removal Efficiency | Reference |
| Liquid-Liquid Extraction | 2 mol L⁻¹ 2-butyl-1-octanol, O/A ratio of 4, 25 °C, pH 5.5 | 94.2% - 98.2% | [4][5] |
| Liquid-Liquid Extraction | Isooctanol in kerosene (50% vol.), O/A ratio of 1, 25 °C | 99.9% | [5] |
| Reverse Osmosis (RO) | Multi-stage system | Can reduce boron to < 0.5 mg/L | [3] |
| Adsorption (Mg-Al LDH) | pH 10 | 90% | [15] |
| Adsorption (Cl⁻·Mg-Al LDH) | Not specified | Max. capacity: 41.1 mg/g | [15][16] |
| Chemical Precipitation | Excess liming (B:Ca mole ratio ~1:2.65) | Reduced from 6200 mg/L to 450 mg/L | [3] |
Experimental Protocols
Protocol 1: Removal of Boronic Acid using a Scavenger Resin
This protocol describes the use of a silica-based scavenger resin for the removal of excess boronic acid from a reaction mixture.
-
Reaction Quench: Once the reaction is complete, quench the reaction mixture as appropriate for your specific chemistry.
-
Solvent Selection: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, dichloromethane).
-
Add Scavenger Resin: Add a silica-based scavenger with affinity for boronic acids, such as SiliaBond Diol or DEAM (typically 3-5 equivalents relative to the initial amount of boronic acid).[9]
-
Agitation: Stir the resulting slurry at room temperature for 4-16 hours to ensure complete binding of the boronic acid to the resin.
-
Filtration: Remove the scavenger resin by filtration, washing the resin with the same solvent used in step 2.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product, free of the boronic acid impurity.
Protocol 2: Liquid-Liquid Extraction of Boron Impurities
This protocol outlines a general procedure for the liquid-liquid extraction of boron, which can be optimized for specific applications.
-
Dissolution: Dissolve the crude reaction product in a suitable organic solvent that is immiscible with water (e.g., kerosene, toluene, chloroform).[5]
-
pH Adjustment: Adjust the pH of the reaction mixture if necessary. For extraction with certain alcohols, a pH of around 5.5 has been shown to be optimal.[4][5] This can be done by washing with a suitable buffer or dilute acid/base.
-
Extraction: Add the extracting solution (e.g., 2-butyl-1-octanol in kerosene) to the organic phase in a separatory funnel.[4] The organic-to-aqueous (O/A) phase volume ratio should be optimized; ratios around 4 have been reported to be effective.[4][5]
-
Mixing: Shake the separatory funnel vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the boron complex into the extracting phase.
-
Separation: Allow the layers to separate fully. Drain the aqueous layer (or the appropriate layer containing your product).
-
Repeat: Repeat the extraction process (steps 3-5) with fresh extracting solution to maximize the removal of boron impurities.
-
Washing and Drying: Wash the product-containing phase with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: General workflow for selecting a boron impurity removal method.
Caption: Step-by-step workflow for boron removal using a scavenger resin.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Suzuki-Miyaura Reactions with Pinacol Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Suzuki-Miyaura cross-coupling reactions involving boronic acid pinacol esters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction failed. Where do I start troubleshooting?
A1: A failed reaction, characterized by low conversion of starting materials or the formation of undesired byproducts, can be attributed to several factors. A systematic approach is crucial for identifying the root cause. Begin by consulting the troubleshooting flowchart below to diagnose the issue. Key areas to investigate include the integrity of your reagents, the reaction setup and conditions, and the choice of catalyst, ligand, and base.
Q2: I observe significant amounts of my starting aryl halide and/or boronic ester remaining. What are the likely causes?
A2: Low conversion is often due to an inactive catalytic system or suboptimal reaction conditions. Consider the following:
-
Catalyst Inactivity: The palladium catalyst may not have been properly activated to its Pd(0) state, or it may have decomposed. Ensure your palladium source is of good quality and consider using a pre-catalyst. The chosen ligand may also be inappropriate for the specific substrates, hindering oxidative addition or reductive elimination.[1]
-
Insufficient Temperature: Some Suzuki-Miyaura couplings, especially those involving challenging substrates like aryl chlorides, require elevated temperatures to proceed at a reasonable rate.[2][3]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical and interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the reactants or catalyst. The solvent needs to solubilize the reactants and facilitate the catalytic cycle.
Q3: My main byproduct is the protodeboronated arene (Ar-H from Ar-Bpin). How can I minimize this?
A3: Protodeboronation is a common side reaction where the boronic ester is replaced by a hydrogen atom, and it can be exacerbated by the presence of water and the choice of base.[4][5][6] To mitigate this:
-
Use Anhydrous Conditions: While some water is often necessary to hydrolyze the pinacol ester to the more reactive boronic acid, excess water can promote protodeboronation.[5][7] Consider using anhydrous solvents and drying agents, or carefully titrating the amount of water.
-
Optimize the Base: A weaker base or a base that is not excessively nucleophilic may reduce the rate of protodeboronation. The choice of base is crucial and often requires screening.[5]
-
Slow-Release Strategy: Using boronic esters that hydrolyze slowly, such as MIDA boronates, can keep the concentration of the unstable boronic acid low, favoring the desired cross-coupling over protodeboronation.[5]
Q4: I am observing significant homocoupling of my boronic ester. What causes this and how can I prevent it?
A4: Homocoupling (Ar-Ar from Ar-Bpin) can occur, particularly in the presence of oxygen or if the palladium catalyst is not in the correct oxidation state.[1]
-
Thorough Degassing: Ensure the reaction mixture is properly degassed to remove oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[1]
-
Use of a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can help to minimize the presence of Pd(II) at the start of the reaction.
Q5: Does the pinacol ester need to be hydrolyzed to the boronic acid for the reaction to work?
A5: While the hydrolysis of the pinacol ester to the corresponding boronic acid is often a key step for transmetalation, some studies suggest that boronic esters can transmetalate directly, albeit often at a slower rate.[1][6] The presence of a small amount of water is generally beneficial as it facilitates the formation of the more reactive boronic acid or hydroxo-palladium species.[5][7][8] However, the exact active species in the transmetalation step can be dependent on the specific reaction conditions.[5]
Troubleshooting Flowchart
This flowchart provides a step-by-step guide to diagnosing and resolving common issues in Suzuki-Miyaura reactions with pinacol esters.
Caption: A flowchart for troubleshooting failed Suzuki-Miyaura reactions.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data for optimizing Suzuki-Miyaura reactions with pinacol esters.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Pre-catalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos | 1-5 | Often requires in situ reduction to Pd(0). |
| Pd₂(dba)₃ | Ad₂PⁿBu, FcPPh₂ | 0.5-2 | A common source of Pd(0). Can degrade to palladium black.[1] |
| Pd(PPh₃)₄ | None | 1-5 | A direct source of Pd(0), but can be air-sensitive. |
| PEPPSI-type Pre-catalysts | NHC ligands (e.g., IPr) | 1-3 | Often used with N-heterocyclic carbene ligands.[1] |
Table 2: Common Bases and Solvents
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Cs₂CO₃ | Moderate | Dioxane/H₂O, Toluene, DMF | Frequently used, often with aqueous mixtures. |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene, THF | A versatile base for many Suzuki couplings.[3] |
| KOt-Bu, LiOt-Bu | Strong | Dioxane, THF, Toluene | Stronger bases, can be useful for less reactive substrates but may increase side reactions.[9] |
| Organic Bases (e.g., Et₃N) | Weak | THF, DMF | Generally less effective for transmetalation with boronic esters. |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Reaction with a Pinacol Ester
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid pinacol ester (1.2-1.5 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), and ligand (e.g., SPhos, 2.2 mol%).
-
-
Reaction Setup:
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Solvent Addition and Degassing:
-
Through the septum, add the degassed solvent (e.g., dioxane) and water (typically a ratio of 4:1 to 10:1 solvent to water is a good starting point). The final concentration of the aryl halide is typically between 0.1 and 0.5 M.
-
Continue to bubble the inert gas through the reaction mixture for another 10-15 minutes.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle and Failure Points
This diagram illustrates the key steps in the catalytic cycle and highlights where common failures, such as protodeboronation, can occur.
Caption: The Suzuki-Miyaura catalytic cycle with pinacol ester hydrolysis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalysis-consulting.com [catalysis-consulting.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-(4-butylphenyl)-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction times for the Suzuki-Miyaura cross-coupling of 2-(4-butylphenyl)-dioxaborolane.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with 2-(4-butylphenyl)-dioxaborolane is sluggish or incomplete. What are the primary factors I should investigate to increase the reaction rate?
A1: Slow or incomplete Suzuki-Miyaura reactions can often be accelerated by systematically evaluating and optimizing several key parameters. The primary areas to focus on are the catalyst system (palladium precursor and ligand), the choice and quality of the base and solvent, and the reaction temperature. Inefficient catalyst activation, poor solubility of reagents, or suboptimal reaction conditions are common culprits.[1][2][3]
Q2: I am observing low yields in addition to slow reaction times. Could there be competing side reactions?
A2: Yes, slow reaction kinetics can increase the prevalence of side reactions that consume starting materials and reduce your yield. A significant side reaction to consider is protodeboronation, where the boronic ester is replaced by a hydrogen atom.[3][4] This is often exacerbated by the presence of water and a strong base.[3] Homocoupling of the boronic ester can also occur, particularly in the presence of oxygen.[3]
Q3: How does my choice of palladium catalyst and ligand impact the reaction speed?
A3: The catalyst and ligand are critical for an efficient reaction. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][7] For sterically hindered or electron-rich coupling partners, bulky and electron-rich phosphine ligands can significantly accelerate the reaction.[5][8] Pre-formed palladium(II) precatalysts can also offer faster activation to the active Pd(0) species compared to standard Pd(II) sources.[6]
Q4: Can the base and solvent system be tuned to accelerate the reaction?
A4: Absolutely. The base is essential for activating the boronic ester for transmetalation.[4] The strength and solubility of the base are important factors.[1] Stronger bases can sometimes accelerate the reaction, but may also promote side reactions like protodeboronation.[3] The solvent system must solubilize all reactants and the catalyst complex.[1] A combination of a polar aprotic solvent (like dioxane, THF, or DMF) with water is common, as water can aid in dissolving the base and facilitate the catalytic cycle.[1][9] However, for substrates prone to protodeboronation, anhydrous conditions may be beneficial.[3][10]
Q5: I am hesitant to increase the temperature significantly due to potential decomposition of my starting materials. Are there other methods to speed up the reaction?
A5: Yes, microwave-assisted heating is an excellent technique for dramatically reducing reaction times, often from hours to minutes, without a significant increase in side product formation.[11][12][13] The focused heating provided by microwave irradiation can lead to rapid and uniform heating of the reaction mixture, accelerating the catalytic turnover.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my reaction is not working at all?
A1: If you observe no product formation, first verify the integrity and purity of your reagents. Ensure your palladium catalyst is active and that your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.[1][3] Confirm that your reaction is under an inert atmosphere (e.g., argon or nitrogen).[1] Also, check the purity of your 2-(4-butylphenyl)-dioxaborolane, as boronic esters can degrade over time.[3]
Q2: How can I minimize the risk of protodeboronation?
A2: To minimize protodeboronation, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3] Running the reaction under anhydrous conditions can also significantly reduce this side reaction as water is the proton source.[3] Using the boronic ester (pinacol ester) itself is already a good strategy, as they are generally more stable than the corresponding boronic acids.[3]
Q3: Is it always necessary to use a phosphine ligand?
A3: While phosphine-based palladium catalysts are very common and effective, some reactions can proceed with phosphine-free palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, especially with highly reactive substrates.[8] However, for challenging couplings or to achieve very fast reaction times, a well-chosen phosphine ligand is often crucial.[5][8]
Q4: Can I reuse my palladium catalyst?
A4: In a standard homogeneous Suzuki coupling, the catalyst is difficult to recover. However, there are heterogeneous palladium catalysts, such as palladium on charcoal or encapsulated palladium catalysts, that can be filtered off and reused.[14] These can be a cost-effective and environmentally friendly option, particularly for larger scale reactions.
Q5: What is a good starting point for optimizing my reaction conditions?
A5: A good starting point would be to use a common catalyst system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand like SPhos. For the base, K₃PO₄ or K₂CO₃ are often effective.[1][15] A solvent mixture of dioxane and water (e.g., 4:1) at a temperature of 80-100 °C is a standard starting condition.[1] From there, you can systematically vary the ligand, base, solvent, and temperature to optimize for reaction time and yield.
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Time
| Parameter | Condition | Expected Impact on Reaction Time | Potential Drawbacks |
| Catalyst | High-activity pre-catalyst | Decrease | Higher cost |
| Standard Pd(II) or Pd(0) source | Baseline | May require higher loading or longer time | |
| Ligand | Bulky, electron-rich phosphine | Significant Decrease | Higher cost, potential for steric hindrance issues with very bulky substrates |
| No ligand | Significant Increase | May not be effective for many substrates | |
| Base | Strong, soluble base (e.g., Cs₂CO₃, K₃PO₄) | Decrease | Increased risk of protodeboronation and other side reactions |
| Milder base (e.g., K₂CO₃, KF) | Increase | May require higher temperatures or longer times | |
| Solvent | Anhydrous polar aprotic | Baseline | May have solubility issues with inorganic bases |
| Aqueous/organic mixture | Decrease | Can promote protodeboronation | |
| Temperature | Increased temperature | Significant Decrease | Potential for thermal degradation of starting materials or products |
| Microwave irradiation | Drastic Decrease | Requires specialized equipment |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of 2-(4-butylphenyl)-dioxaborolane
This protocol provides a general starting point for the cross-coupling reaction. Optimization of specific parameters may be required for your particular aryl halide.
Materials:
-
2-(4-butylphenyl)-dioxaborolane
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if using a separate precursor, e.g., SPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-(4-butylphenyl)-dioxaborolane (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1-5 mol%) and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling of 4-Butylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of homocoupling of 4-butylphenylboronic acid pinacol ester during Suzuki-Miyaura cross-coupling reactions. Homocoupling, the undesired self-coupling of the boronic ester to form 4,4'-dibutylbiphenyl, reduces the yield of the desired cross-coupled product and complicates purification. This guide offers practical solutions and detailed protocols to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with 4-butylphenylboronic acid pinacol ester?
A1: Homocoupling is a significant side reaction where two molecules of 4-butylphenylboronic acid pinacol ester react with each other to form 4,4'-dibutylbiphenyl. This process consumes your starting material and palladium catalyst, leading to a lower yield of your desired product. The resulting homocoupled byproduct can also have similar physical properties to the target compound, making purification by chromatography challenging.
Q2: What are the primary causes of homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) (Pd(II)) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic ester.[1] Pd(II) precursors can also directly react with the boronic ester to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: While you may not see a direct visual cue during the reaction, a lower than expected yield of your desired product is a primary indicator. Upon analysis of the crude reaction mixture by techniques such as TLC, GC-MS, or NMR, the presence of a significant amount of the 4,4'-dibutylbiphenyl byproduct will confirm that homocoupling has occurred.
Q4: Are boronic acid pinacol esters, like the one I'm using, more or less prone to homocoupling than boronic acids?
A4: Boronic acid pinacol esters are generally more stable and less prone to side reactions like protodeboronation compared to their corresponding boronic acids. However, they are still susceptible to homocoupling under non-optimized Suzuki-Miyaura reaction conditions. The fundamental causes of homocoupling, such as the presence of oxygen and Pd(II) species, affect both boronic acids and their pinacol esters.
Troubleshooting Guides
Issue 1: High Levels of 4,4'-Dibutylbiphenyl Detected in the Crude Product
This is the most direct evidence of significant homocoupling. The following troubleshooting steps are recommended to minimize this side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
1. Enhance Deoxygenation of the Reaction Mixture
The rigorous exclusion of oxygen is a critical first step in minimizing homocoupling.
| Deoxygenation Method | Typical Homocoupling Level | Recommendation |
| Brief N₂ Headspace Sweep | 2-5% | Insufficient for sensitive reactions. Can still leave significant dissolved oxygen. |
| Subsurface N₂ or Argon Sparging | < 1% | Highly effective. Sparge the solvent and the reaction mixture for at least 30-60 minutes before adding the catalyst. |
| Freeze-Pump-Thaw Cycles (x3) | < 0.5% | The most rigorous method, recommended for achieving the lowest possible oxygen levels. |
2. Re-evaluate Your Palladium Source
Pd(II) catalyst precursors are a known contributor to homocoupling.
| Palladium Source | Typical Homocoupling Potential | Recommendation |
| Pd(OAc)₂, PdCl₂ (Pd(II)) | High | Switch to a Pd(0) source if possible. If a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate to facilitate its reduction to the active Pd(0) species. |
| Pd(PPh₃)₄, Pd₂(dba)₃ (Pd(0)) | Low | These are preferred for minimizing homocoupling as they do not require an initial reduction step that can consume the boronic ester in a side reaction. |
3. Optimize the Base and Solvent System
The choice of base and solvent can significantly influence the extent of homocoupling.
| Base | Relative Strength | Suitability for Minimizing Homocoupling |
| K₃PO₄, Cs₂CO₃, K₂CO₃ | Weak Inorganic | Often the best choice. These bases are effective at promoting the desired cross-coupling without being overly aggressive, which can favor side reactions. |
| NaOH, KOH | Strong Inorganic | Can be effective but may increase the rate of homocoupling in some systems. Use with caution and screen weaker bases first. |
| Organic Amines | Weak Organic | Generally less effective for Suzuki-Miyaura couplings and can sometimes lead to more complex side reactions. |
Aprotic solvents such as dioxane, THF, or toluene are commonly used. While a small amount of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling. Consider using anhydrous conditions if homocoupling persists.
4. Consider Ligand Effects
The ligand plays a crucial role in stabilizing the palladium catalyst and directing the reaction pathway. Bulky, electron-rich phosphine ligands can help to suppress homocoupling by favoring the desired reductive elimination step of the cross-coupling cycle over pathways that lead to the homocoupled byproduct.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of 4-Butylphenylboronic Acid Pinacol Ester
This protocol provides a robust starting point for minimizing homocoupling.
Materials:
-
4-Butylphenylboronic acid pinacol ester (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), rigorously deoxygenated
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide and potassium carbonate.
-
Deoxygenation: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. Add the deoxygenated 1,4-dioxane and water via syringe. Sparge the resulting suspension with a subsurface stream of argon or nitrogen for at least 30 minutes while stirring.
-
Reagent Addition: In a separate flask, dissolve the 4-butylphenylboronic acid pinacol ester in a minimal amount of deoxygenated 1,4-dioxane.
-
Catalyst Addition: Briefly remove the inert gas needle from the main reaction flask and add the Pd(PPh₃)₄ under a positive flow of inert gas.
-
Reaction Initiation: Add the solution of 4-butylphenylboronic acid pinacol ester to the reaction mixture dropwise over 20-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for minimizing homocoupling.
Chemical Reaction Pathway
Caption: Desired vs. undesired reaction pathways.
References
effect of water on the stability of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly concerning its interaction with water. The following sections offer troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to water and moisture?
A1: this compound, an aryl boronic pinacol ester, is significantly more stable than its corresponding boronic acid. The pinacol group provides steric hindrance around the boron atom, which protects it from immediate hydrolysis. However, it is not completely inert to water. Prolonged exposure to moisture, especially under basic or acidic conditions, can lead to hydrolysis, forming 4-butylphenylboronic acid and pinacol. This hydrolysis is often the first step toward further degradation, such as protodeboronation.
Q2: What is protodeboronation and why is it a concern?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of butylbenzene from this compound. This is an undesired outcome as it consumes the starting material and reduces the yield of the intended product in reactions like Suzuki-Miyaura coupling. The presence of water is a key factor in protodeboronation, which is often accelerated by strong bases or acids.
Q3: How should I store this compound to ensure its stability?
A3: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A refrigerator (2-8°C) is a suitable storage location. Avoid storing it in a freezer if there is a risk of moisture condensation upon removal.
Q4: Can I use water as a solvent in reactions involving this compound?
A4: While aryl boronic esters are more stable than boronic acids, the use of water as a solvent should be carefully considered based on the reaction conditions. In Suzuki-Miyaura couplings, a small amount of water is often beneficial and can even accelerate the reaction. However, in combination with strong bases and elevated temperatures, water can promote hydrolysis and subsequent protodeboronation. If anhydrous conditions are necessary for a particular transformation, ensure all solvents and reagents are rigorously dried.
Q5: Is purification by silica gel chromatography advisable for this compound?
A5: While pinacol esters are generally more stable on silica gel than boronic acids, prolonged exposure can still lead to degradation. If silica gel chromatography is necessary, it should be performed as quickly as possible. Using a less polar eluent system and minimizing the time the compound spends on the column can help reduce the extent of hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | 1. Degradation of the boronic ester: The compound may have hydrolyzed or undergone protodeboronation prior to or during the reaction. | 1a. Check storage conditions: Ensure the reagent has been stored under a dry, inert atmosphere. 1b. Use fresh reagent: If there is any doubt about the quality of the stored compound, use a fresh batch. 1c. Minimize pre-reaction exposure to water/base: Add the boronic ester to the reaction mixture as late as is practical. |
| 2. Inactive catalyst: The palladium catalyst may have been deactivated. | 2a. Degas solvents thoroughly: Oxygen can lead to the formation of palladium oxides and homocoupling of the boronic ester. 2b. Use a fresh catalyst/ligand. | |
| 3. Inappropriate base or solvent: The combination of a strong base and aqueous conditions may be promoting protodeboronation over the desired coupling. | 3a. Use a milder base: Consider using bases like K₂CO₃ or KF instead of stronger ones like NaOH or K₃PO₄.[1] 3b. Consider anhydrous conditions: If protodeboronation is a significant issue, switching to a non-aqueous solvent system may be beneficial.[1] | |
| Presence of significant amounts of butylbenzene in the product mixture | Protodeboronation: The boronic ester is being converted to butylbenzene. | 1. Modify reaction conditions: As above, consider using a milder base or anhydrous conditions. 2. Lower reaction temperature: If possible, running the reaction at a lower temperature may reduce the rate of protodeboronation. 3. Use a more stable boronic acid derivative: For particularly challenging couplings, consider converting the boronic acid to a more robust derivative like a trifluoroborate salt or a MIDA boronate.[1] |
| Inconsistent reaction outcomes | Variable water content: The amount of water in the reaction may be inconsistent between runs, affecting reaction rates and side reactions. | 1. Standardize solvent conditions: Either use rigorously dried solvents for anhydrous reactions or a precisely controlled amount of water in aqueous systems. |
Data Summary
| Condition | Stability | Primary Degradation Pathway | Notes |
| Neutral, Anhydrous | High | - | Ideal for long-term storage. |
| Neutral, Aqueous | Moderate | Hydrolysis to boronic acid | The rate is generally slow but can be significant over time. |
| Basic, Aqueous | Low to Moderate | Hydrolysis and Protodeboronation | The rate is highly dependent on the base strength and temperature.[2][3] |
| Acidic, Aqueous | Low to Moderate | Hydrolysis and Protodeboronation | Strong acids can catalyze both hydrolysis and protodeboronation. |
| On Silica Gel | Moderate | Hydrolysis | Minimize contact time to prevent significant degradation. |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability
This general protocol can be adapted to quantify the stability of this compound under specific aqueous conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a water-miscible organic solvent (e.g., acetonitrile or THF).
-
Preparation of Test Solutions: In separate vials, combine the stock solution with the aqueous buffer of the desired pH (e.g., pH 4, 7, and 10) to reach a final known concentration. Include an internal standard for quantitative analysis.
-
Incubation: Maintain the vials at a constant temperature (e.g., room temperature or a typical reaction temperature like 80°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Extraction (if necessary): Quench the reaction by neutralizing the solution and extract the components into an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the samples by a suitable method such as HPLC, GC-MS, or NMR spectroscopy to determine the concentration of the remaining boronic ester, the formed boronic acid, and the protodeboronated product (butylbenzene).
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate of degradation under each condition.
Visualizations
Caption: Hydrolysis and subsequent protodeboronation pathway.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
Validation & Comparative
A Head-to-Head Comparison: 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 4-butylphenylboronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that can significantly impact the efficiency, reproducibility, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4-butylphenylboronic acid, two commonly employed reagents in Suzuki-Miyaura cross-coupling reactions. By examining their performance, stability, and handling characteristics, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. At the heart of this reaction lies the organoboron reagent, which can be either a boronic acid or a boronic ester. While both serve as effective coupling partners, their inherent chemical properties lead to distinct advantages and disadvantages in practical applications.
Executive Summary: The Stability vs. Reactivity Trade-Off
The fundamental difference between this compound (the pinacol ester) and 4-butylphenylboronic acid lies in a classic trade-off between stability and reactivity.
4-Butylphenylboronic acid is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[1] This heightened reactivity can lead to faster reaction times. However, this comes at the cost of reduced stability. Boronic acids are susceptible to dehydration, which leads to the formation of cyclic trimers known as boroxines, and can also undergo protodeboronation, particularly under acidic or basic conditions.[2] This instability can complicate purification, shorten shelf-life, and potentially lead to lower isolated yields due to degradation of the starting material.[1]
Conversely, This compound offers significantly enhanced stability. The pinacol group effectively protects the boron atom from degradation pathways that affect the free boronic acid.[1][2] This makes the pinacol ester easier to handle, purify by standard techniques like column chromatography, and store for extended periods with minimal degradation.[1] While this increased stability might translate to slightly slower reaction kinetics in some cases, the improved purity and handling often result in more reproducible and higher-yielding reactions, especially in complex, multi-step syntheses.[1][3]
Quantitative Performance Comparison
The following table summarizes the key performance differences between 4-butylphenylboronic acid and its pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
| Parameter | 4-Butylphenylboronic acid | This compound | Reference |
| Typical Yield | 85-95% | 90-98% | [1][4] |
| Reaction Time | Generally faster | May require slightly longer reaction times or higher temperatures | [1][5] |
| Stability (Shelf-life) | Moderate; prone to decomposition | High; stable for long-term storage | [1][2] |
| Handling | Requires careful handling to minimize exposure to air and moisture | Easier to handle and weigh | [1][2] |
| Purification of Reagent | Can be challenging due to decomposition | Readily purified by column chromatography | [1][3] |
| Compatibility | May be less suitable for complex syntheses with sensitive functional groups due to potential for side reactions | High compatibility with a wide range of functional groups | [6] |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with either 4-butylphenylboronic acid or its pinacol ester is provided below. This protocol serves as a starting point and may require optimization for specific substrates and reaction scales.
Reaction:
4-Bromoanisole + 4-Butylphenylboronic Acid / Pinacol Ester → 4-Butyl-4'-methoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-Butylphenylboronic acid (1.2 mmol, 1.2 equiv) OR this compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, the corresponding boron reagent (boronic acid or pinacol ester), potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-butyl-4'-methoxybiphenyl.
Mandatory Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Conclusion
The choice between this compound and 4-butylphenylboronic acid is contingent upon the specific requirements of the synthetic task at hand. For rapid, small-scale syntheses where reagent stability is less of a concern, 4-butylphenylboronic acid may offer the advantage of faster reaction kinetics. However, for more complex, multi-step syntheses, particularly in the context of drug development and process chemistry where reproducibility, purity, and ease of handling are paramount, the superior stability of the pinacol ester makes it the more prudent choice. Its reliability and compatibility with a broader range of reaction conditions often translate to higher overall efficiency and a more robust synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Pinacol Esters vs. Free Boronic Acids in Suzuki Coupling: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science. The choice of the boron reagent is a critical parameter influencing the reaction's efficiency, yield, and practicality. This guide provides an objective comparison between the use of boronic acid pinacol esters and free boronic acids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
The Stability vs. Reactivity Trade-Off
The fundamental difference between free boronic acids and their pinacol esters lies in a trade-off between stability and reactivity.[1][2] Free boronic acids are generally more reactive, often leading to faster reaction times.[1][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, particularly under the aqueous basic conditions typical of the reaction, which can negatively impact their shelf-life and reaction yields.[1][4]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][5] The pinacol group sterically shields the boron atom, making the molecule more robust towards moisture and air.[3] This increased stability translates to easier handling, purification by chromatography, and a longer shelf-life, making them particularly well-suited for multi-step syntheses.[1][3] While this stability is advantageous, it can sometimes lead to lower reaction rates compared to the parent boronic acid, as the ester may need to hydrolyze in situ to the more reactive boronic acid before transmetalation can occur.[1] However, direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
The following table summarizes the key performance differences between boronic acids and boronic acid pinacol esters in Suzuki-Miyaura coupling reactions. The data is compiled from various studies and represents typical outcomes.
| Parameter | Free Boronic Acids | Boronic Acid Pinacol Esters | Supporting Data/Observations |
| Reactivity | Generally higher, leading to faster reaction times.[1][3] | Generally lower, may require longer reaction times or more forcing conditions.[1] | Kinetic studies on the transmetalation step have shown that sterically hindered esters like pinacol esters can be less reactive than the corresponding boronic acid.[6] For example, the reaction of a specific arylboronic acid took approximately 1.2 hours, while the corresponding pinacol ester took about 5.5 hours to form the product under the same conditions.[6] |
| Stability | Lower; susceptible to protodeboronation and oxidation, especially with certain heteroaryl and vinyl derivatives.[1][4] | Higher; the pinacol group provides steric protection, leading to greater stability towards air and moisture.[1][5] | Pinacol esters can be stable for extended periods, even up to 60 days in air for certain derivatives.[4] They are often crystalline solids that are easy to handle and store.[1] |
| Typical Yield | Can be high, but may be compromised by decomposition of the starting material.[5] | Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to higher starting material purity and stability.[5] | In a comparative study, aryl boronic 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), which share stability characteristics with pinacol esters, provided higher yields of biaryl products than the corresponding boronic acids and pinacol esters.[7] |
| Purification | Can be challenging to purify by silica gel chromatography due to potential decomposition. | Generally compatible with standard silica gel chromatography.[1] | The stability of pinacol esters allows for easier purification, which contributes to higher overall process yields.[3] |
| Handling | Can be more challenging due to instability. | Easier to handle due to their solid, crystalline nature and stability.[1] | The enhanced stability of pinacol esters simplifies handling and weighing procedures in a laboratory setting.[3] |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction using a free boronic acid and a boronic acid pinacol ester. Note that specific conditions such as catalyst, ligand, base, and solvent may require optimization for different substrates.
Protocol 1: Suzuki-Miyaura Coupling using a Free Aryl Boronic Acid
This protocol is a general guideline for the coupling of an aryl halide with an aryl boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask, add the aryl halide, aryl boronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using an Aryl Boronic Acid Pinacol Ester
This protocol outlines a general procedure for the coupling of an aryl halide with an aryl boronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, THF/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide, aryl boronic acid pinacol ester, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can then be purified by flash column chromatography.
Visualizing the Process and Decision Making
To further clarify the Suzuki-Miyaura coupling and the choice between boronic acids and their pinacol esters, the following diagrams illustrate the reaction workflow and a logical decision-making process.
Conclusion
The choice between a free boronic acid and a boronic acid pinacol ester in Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthesis. For rapid, small-scale reactions where the boronic acid is known to be stable, the free boronic acid may be the preferred reagent due to its higher intrinsic reactivity. However, for complex, multi-step syntheses, or when working with sensitive substrates, the superior stability, ease of handling, and purification of boronic acid pinacol esters often make them the more reliable and ultimately more successful choice, ensuring reproducibility and higher isolated yields. By understanding the inherent trade-offs, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
Navigating the Nuances of Nucleophiles: A Comparative Guide to Boronic Ester Reactivity in Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of a boron reagent is a critical juncture in the intricate roadmap of cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, heavily relies on the delicate balance between the stability and reactivity of its boronic acid derivatives. This guide provides an objective comparison of commonly employed boronic esters—pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA)—supported by experimental data to illuminate their relative performance in this pivotal transformation.
The choice between a boronic acid and its esterified counterpart often represents a trade-off between reactivity and stability. While boronic acids are generally more reactive, their susceptibility to decomposition pathways like protodeboronation and oxidation can compromise yields and shelf-life.[1] Boronic esters, in contrast, offer enhanced stability, often as crystalline solids that are easier to handle, purify, and store.[1][2] This guide delves into the subtleties that differentiate the most prevalent classes of these stabilized boron reagents.
Quantitative Performance Comparison
The rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle is a key determinant of overall reaction efficiency. The structure of the diol protecting group on the boron atom significantly influences this rate. The following table summarizes kinetic data from studies comparing the relative rates of transmetalation for various boron reagents.
| Boron Reagent | Relative Rate of Transmetalation (k_rel) | Key Characteristics |
| Arylboronic Acid | 1.00 | High reactivity, lower stability.[1] |
| Pinacol Boronic Ester | Slower than boronic acid | High stability, sterically hindered, may exhibit slower reaction rates.[3] |
| Neopentyl Glycol Boronic Ester | Faster than pinacol ester | Good balance of stability and reactivity.[4] |
| Ethylene Glycol Boronic Ester | ~20x faster than boronic acid | Electron-rich, significant rate enhancement.[3][5] |
| Catechol Boronic Ester | Faster than boronic acid | Electron-deficient, leads to a rate increase.[3] |
| MIDA Boronate Ester | Slow release of boronic acid | Exceptionally stable; requires hydrolysis for activation.[6][7] |
Note: Relative rates are compiled from various studies and are intended for comparative purposes. Actual rates are highly dependent on specific substrates, catalysts, and reaction conditions.
The Stability-Reactivity Spectrum
The decision to employ a particular boronic ester is often dictated by the specific demands of the synthetic route. The following diagram illustrates the general relationship between the stability of the boronic reagent and its reactivity in the Suzuki-Miyaura cross-coupling reaction.
Caption: General trend of reactivity versus stability for common boron reagents.
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific parameters should be optimized for each unique substrate combination.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, boronic ester, palladium catalyst, and base.
-
Add the solvent and degas the mixture (e.g., by bubbling with inert gas for 10-15 minutes or by three freeze-pump-thaw cycles).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
For MIDA boronate esters, a pre-hydrolysis step is often required to release the active boronic acid. This is typically achieved by stirring the MIDA boronate with an aqueous base (e.g., NaOH or K₃PO₄) at room temperature prior to the addition of the other reagents.[6][7]
Mechanistic Considerations: The Transmetalation Step
A crucial step in the Suzuki-Miyaura catalytic cycle is the transmetalation of the organic group from the boron atom to the palladium center. While it was once debated whether boronic esters first hydrolyze to the corresponding boronic acid in situ, there is now substantial evidence for the direct transmetalation from the boronic ester.[3][8] The nature of the diol in the boronic ester can significantly influence the rate of this step.
The following workflow illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the central role of the boronic ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
analytical techniques for characterizing products from 4-butylphenylboronic acid pinacol ester
A Comprehensive Guide to Analytical Techniques for Characterizing Products of 4-Butylphenylboronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount for ensuring the efficacy, safety, and reproducibility of synthesized compounds. 4-Butylphenylboronic acid pinacol ester is a crucial building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, leading to the synthesis of biaryl compounds. However, the analytical characterization of the resulting products, as well as the starting material itself, presents unique challenges due to the reactivity of the boronic ester moiety.
This guide provides a comparative overview of the key analytical techniques used to characterize the products derived from 4-butylphenylboronic acid pinacol ester. We will delve into the experimental protocols, present comparative data, and visualize experimental workflows to aid in the selection of the most appropriate analytical strategy.
Challenges in Characterization
The primary challenge in analyzing reactions involving 4-butylphenylboronic acid pinacol ester is its susceptibility to hydrolysis, which converts the pinacol ester back to the corresponding boronic acid. This hydrolysis can occur during sample preparation, chromatographic separation, or analysis, leading to inaccurate quantification and characterization.[1][2] Furthermore, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate spectral interpretation.[3][4]
Core Analytical Techniques: A Comparison
The characterization of products from 4-butylphenylboronic acid pinacol ester typically relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages and is suited for different aspects of analysis, from purity assessment to structural elucidation.
| Technique | Primary Use | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, quantification of starting material, product, and impurities. | High resolution and sensitivity.[5] | On-column hydrolysis of the pinacol ester can be a significant issue.[6][7] |
| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation of products and byproducts. | High sensitivity and specificity; can identify hydrolysis products and boroxines.[3][8] | Derivatization may be required for volatile compounds (GC-MS); complex spectra can arise from boroxine formation.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity determination (qNMR). | Provides detailed structural information; ¹¹B NMR is specific for boron-containing species.[5][9] | Lower sensitivity compared to MS; boroxine formation can lead to complex or broad spectra.[5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of reaction mixtures containing 4-butylphenylboronic acid pinacol ester and its coupled products. The primary challenge is mitigating the on-column hydrolysis of the pinacol ester.
Comparison of HPLC Methods
| HPLC Method | Principle | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Widely applicable for a range of compounds. | Prone to on-column hydrolysis of boronic esters.[10] |
| Fast LC | Utilizes shorter columns and higher flow rates. | Reduces analysis time and can minimize on-column hydrolysis.[6] | May have lower resolution compared to standard HPLC. |
| High pH RP-HPLC | Employs a basic mobile phase. | Stabilizes the pinacolboronate ester against hydrolysis.[1] | The corresponding boronic acid may have poor retention.[11] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | Excellent retention and selectivity for both pinacol esters and boronic acids.[2][7] | Requires careful solvent selection and equilibration. |
Experimental Protocol: HILIC for Pinacol Boronate Esters and Boronic Acids
This protocol is adapted from methodologies designed to overcome the challenges of analyzing reactive pinacolboronate esters.[2][7]
-
Column: ZIC-cHILIC column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in Water.
-
Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile to prevent hydrolysis before injection.[2]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the desired products and identifying impurities. The choice of ionization technique is critical for the successful analysis of boronic acid derivatives.[4]
Comparison of MS Techniques
| MS Technique | Ionization Principle | Best For | Sample Preparation Considerations |
| Electrospray Ionization (ESI-MS) | Soft ionization from a liquid phase. | Analysis of reaction mixtures, identification of polar products and byproducts.[8] | Dissolve the sample in a mixture of acetonitrile and water, often with a small amount of formic acid.[4] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Soft ionization from a solid matrix. | Analysis of peptides and other large molecules containing boronic acids.[3] | Co-crystallize the sample with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB).[4] |
| Gas Chromatography (GC-MS) | Electron ionization of volatile compounds. | Analysis of volatile derivatives of boronic acids. | Requires derivatization (e.g., silylation) to increase volatility and stability.[4] |
Experimental Protocol: GC-MS with Silylation for Boronic Acid Analysis
This protocol is a representative method for analyzing boronic acids by increasing their volatility.[4]
-
Sample Preparation (Silylation):
-
Dissolve ~1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture at 60°C for 30 minutes.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the successful formation of the desired product and identifying any structural isomers or impurities.
Key NMR Nuclei for Analysis
| NMR Nucleus | Information Provided |
| ¹H NMR | Provides information about the proton environment, allowing for the identification of the main compound and organic impurities.[5] |
| ¹³C NMR | Complements ¹H NMR by providing information about the carbon skeleton of the molecule. |
| ¹¹B NMR | Directly observes the boron atom, allowing for the distinction between the sp²-hybridized boronic acid/ester and the sp³-hybridized borate complexes.[9] |
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
qNMR can be used for the accurate determination of purity using an internal standard.[5]
-
Sample Preparation:
-
Accurately weigh the sample and a suitable internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1) for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values and the known weights of the sample and standard.
-
Visualizing Workflows
Conclusion
The successful characterization of products derived from 4-butylphenylboronic acid pinacol ester requires a multi-faceted analytical approach. While HPLC is essential for purity and quantification, careful method development is necessary to mitigate the hydrolysis of the pinacol ester. HILIC and high-pH RP-HPLC offer robust alternatives to standard RP-HPLC for this purpose. Mass spectrometry and NMR spectroscopy are crucial for unambiguous structural confirmation. By understanding the strengths and limitations of each technique and implementing appropriate experimental protocols, researchers can confidently characterize their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthetic Utility of 2-(4-butylphenyl)-dioxaborolane
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of appropriate building blocks is paramount. This guide provides a comprehensive validation of the synthetic route utilizing 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, with a comparative analysis against its corresponding boronic acid, 4-butylphenylboronic acid. This comparison is primarily focused on their application in the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: 2-(4-butylphenyl)-dioxaborolane vs. 4-butylphenylboronic acid
The primary distinction between boronic acids and their pinacol ester derivatives in synthetic applications lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings. However, this increased reactivity is often associated with lower stability, making them susceptible to decomposition through pathways like protodeboronation and oxidation. This can impact their shelf-life and potentially lower reaction yields.
Conversely, boronate esters such as 2-(4-butylphenyl)-dioxaborolane offer enhanced stability. They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for longer periods under ambient conditions. This stability is particularly advantageous in multi-step syntheses and for high-throughput screening applications. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.
Table 1: General Comparison of Arylboronic Acids and Arylboronic Acid Pinacol Esters
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reactivity | Higher, leading to shorter reaction times. | Lower, often requiring longer reaction times or higher temperatures. |
| Stability | Lower, prone to decomposition (e.g., protodeboronation, oxidation). | Higher, generally stable solids with a long shelf-life. |
| Handling | Can be more challenging due to instability. | Easier to handle and weigh accurately. |
| Purification | Can be difficult to purify due to decomposition. | Readily purified by standard techniques like column chromatography. |
| Typical Yield | Can be high in short reaction times, but may be compromised by decomposition. | Often provides more reproducible and higher isolated yields in complex syntheses due to higher purity of the starting material. |
Experimental Protocols
Synthesis of this compound via Miyaura Borylation
This protocol describes the synthesis of the pinacol boronate ester from the corresponding aryl halide.
Materials:
-
1-bromo-4-butylbenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-butylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), palladium(II) acetate (0.03 equiv), and triphenylphosphine (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Suzuki-Miyaura Cross-Coupling Protocol
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction using either 4-butylphenylboronic acid or its pinacol ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
4-butylphenylboronic acid OR this compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired biaryl product.
A Comparative Guide to Reagents for Introducing a 4-Butylphenyl Moiety
The introduction of a 4-butylphenyl group is a critical step in the synthesis of numerous compounds within the pharmaceutical, materials science, and agrochemical sectors. This functional group can significantly influence a molecule's lipophilicity, steric profile, and electronic properties. This guide provides a comparative analysis of common reagents used for this purpose, focusing on their performance, reaction conditions, and functional group tolerance, supported by experimental data and detailed protocols.
Performance Comparison of Key Reagents
The selection of an appropriate reagent for introducing a 4-butylphenyl moiety depends on several factors, including the substrate's functional groups, desired reaction conditions, and the availability of starting materials. The most prevalent methods involve organometallic cross-coupling reactions and nucleophilic additions.
| Reagent Type | Precursor | Common Reaction | Key Advantages | Key Disadvantages | Typical Catalyst/Conditions |
| Organoboron | 4-Butylphenylboronic Acid | Suzuki-Miyaura Coupling | High functional group tolerance; stable, easy to handle solids; mild reaction conditions.[1][2] | Requires a pre-functionalized coupling partner (halide or triflate). | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₃PO₄, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane).[1][3] |
| Organozinc | 4-Butyl-halobenzene | Negishi Coupling | Highly reactive; couples with a wide range of halides (Cl, Br, I) and triflates.[4][5] | Moisture and air-sensitive, requiring inert atmosphere techniques.[6] | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PhCN)₂), Solvent (e.g., THF, DMF).[6][7][8] |
| Organomagnesium | 4-Butyl-halobenzene | Grignard Reaction | Strong nucleophile and base; highly effective for addition to carbonyls and other electrophiles.[9][10] | Highly basic, incompatible with acidic protons (e.g., -OH, -NH, -COOH); sensitive to air and moisture.[10] | Magnesium (Mg) metal; Anhydrous ether solvent (e.g., Diethyl ether, THF).[11] |
| Organolithium | 4-Butyl-halobenzene | Nucleophilic Addition / Metalation | Extremely strong base and nucleophile; useful for deprotonation and reactions with less reactive electrophiles.[12] | Highly pyrophoric and reactive; low functional group tolerance; requires cryogenic temperatures.[13][14] | Alkyllithium (e.g., n-BuLi, t-BuLi) for formation; Anhydrous ether solvent.[15][16] |
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Coupling
This Nobel Prize-winning reaction is a cornerstone of modern synthesis for its reliability and broad functional group tolerance.[1] It involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling [1]
-
Reaction Setup: In an oven-dried flask, combine the aryl halide (1.0 mmol), 4-butylphenylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 2-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling utilizes a highly reactive organozinc reagent, which allows for the coupling of less reactive organic halides like chlorides.[4][5] However, these reagents are sensitive to air and moisture, necessitating strictly anhydrous and anaerobic conditions.[6]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Coupling [8]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., bis(benzonitrile)palladium chloride, 1-5 mol%) and a suitable phosphine ligand (2-10 mol%).
-
Reaction Setup: Add anhydrous, degassed solvent (e.g., THF), followed by the aryl halide (1.0 equiv). Stir for 10-15 minutes.
-
Reagent Addition: Slowly add the 4-butylphenylzinc halide solution (1.1-1.5 equiv) via syringe.
-
Reaction: Heat the mixture to the required temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.
-
Work-up: Cool the reaction and quench by slowly adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Grignard Reaction
Grignard reagents are powerful nucleophiles used to form C-C bonds by attacking electrophilic carbons, most notably carbonyls.[13] Their high basicity makes them incompatible with acidic functional groups.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eqipped.com [eqipped.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. marketpublishers.com [marketpublishers.com]
- 13. benchchem.com [benchchem.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. researchgate.net [researchgate.net]
- 16. N-Butyllithium [chemeurope.com]
A Comparative Guide to Purity Assessment of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: NMR vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is paramount for the success and reproducibility of subsequent synthetic steps, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this versatile reagent.
The Gold Standard: Quantitative ¹H NMR (qNMR) for Absolute Purity
Quantitative ¹H NMR (qNMR) stands out as a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1] The principle lies in the direct proportionality between the integrated area of a specific proton signal and the number of nuclei contributing to that signal.[1] By comparing the integral of a known, pure internal standard with a well-resolved signal from the analyte, the absolute purity can be calculated with high accuracy and precision.[1][2]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The internal standard should be soluble in the chosen deuterated solvent and have signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube and cap it to prevent solvent evaporation and moisture uptake.[2][3]
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure complete relaxation of all protons.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the aromatic protons or the butyl chain protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
¹H and ¹³C NMR Spectral Data for this compound
The following table summarizes the expected chemical shifts for the target compound. Actual values may vary slightly depending on the solvent and experimental conditions.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH (ortho to boronate) | ~7.7 | ~136 |
| Aromatic CH (meta to boronate) | ~7.2 | ~128 |
| Pinacol CH₃ | ~1.3 | ~25 |
| Butyl CH₂ (benzylic) | ~2.6 | ~36 |
| Butyl CH₂ | ~1.6 | ~33 |
| Butyl CH₂ | ~1.4 | ~22 |
| Butyl CH₃ | ~0.9 | ~14 |
| Aromatic C-B | - | ~130 (broad) |
| Pinacol C-O | - | ~84 |
Identifying Common Impurities by NMR:
-
4-Butylphenylboronic acid: The hydrolysis product will show a broad signal for the B(OH)₂ protons and shifts in the aromatic signals.
-
Pinacol: A sharp singlet around 1.25 ppm.
-
Homocoupling byproducts (e.g., 4,4'-dibutylbiphenyl): Will exhibit a distinct set of aromatic and aliphatic signals.
-
Starting materials (e.g., 1-bromo-4-butylbenzene): Characteristic aromatic signals will be present if the reaction did not go to completion.
Alternative Purity Assessment Methods
While qNMR is a powerful tool, other chromatographic techniques are widely used in industrial settings.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for purity determination, but it presents challenges for boronic acid pinacol esters due to their susceptibility to on-column hydrolysis.[4] This can lead to inaccurate purity assessment and the appearance of the corresponding boronic acid as an impurity.
-
Column: A column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize hydrolysis.
-
Mobile Phase: An aprotic mobile phase without pH modifiers is ideal. A gradient of acetonitrile and water can be used.
-
Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile or THF immediately before injection to prevent hydrolysis in the sample vial.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of boronic esters by GC-MS can be challenging due to their low volatility and potential for degradation at high temperatures. Derivatization is often required to improve their thermal stability and chromatographic behavior.
-
Derivatization: The boronic ester can be derivatized, for example, by converting it to a more volatile boronate ester. However, for a pinacol ester, direct analysis might be feasible under optimized conditions.
-
Column: A low-polarity column, such as a DB-5ms, is suitable.
-
Injection: A splitless injection at a moderate inlet temperature is recommended to minimize thermal degradation.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 80°C) to a high temperature (e.g., 250°C) allows for the separation of impurities with different volatilities.
-
Detection: Mass spectrometry provides both quantification and identification of impurities.
Comparison of Analytical Methods
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantification based on molar concentration. | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte for accurate quantification. | Requires a reference standard for accurate quantification. |
| Accuracy | High, provides an absolute purity value. | Can be high with proper method development and reference standards. Susceptible to hydrolysis issues. | Can be high with proper method development. Susceptible to thermal degradation. |
| Precision | Excellent. | Very good. | Good. |
| Impurity Identification | Provides structural information about impurities. | Requires hyphenated techniques (LC-MS) for structural elucidation. | Provides mass spectra for impurity identification. |
| Common Issues | Signal overlap can be a challenge. | On-column hydrolysis of the boronic ester. | Thermal degradation of the analyte. |
Workflow for NMR-Based Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using qNMR.
Conclusion
For the definitive purity assessment of this compound, quantitative ¹H NMR (qNMR) is the recommended method due to its high accuracy, precision, and ability to provide an absolute purity value without a specific reference standard of the analyte. It also offers valuable structural information for impurity identification.
HPLC can be a reliable alternative, particularly in quality control environments, provided that a validated method is employed that minimizes on-column hydrolysis. GC-MS is less ideal for this non-volatile compound but can be used for the analysis of more volatile impurities or with appropriate derivatization. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of the drug development process.
References
Performance of 4-Butylphenylboronic Acid Pinacol Ester in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. A key reagent in many of these transformations is 4-butylphenylboronic acid pinacol ester, valued for its stability and ease of handling compared to the corresponding boronic acid. The choice of solvent is a critical parameter that significantly influences the yield, purity, and overall success of the coupling reaction. This guide provides a comprehensive comparison of the performance of 4-butylphenylboronic acid pinacol ester and its analogs in various solvent systems, supported by experimental data and detailed protocols.
Data Presentation: Performance Metrics in Suzuki-Miyaura Coupling
The following tables summarize the performance of 4-substituted phenylboronic acid pinacol esters in Suzuki-Miyaura cross-coupling reactions across a range of solvent systems. Due to the limited availability of direct comparative studies on 4-butylphenylboronic acid pinacol ester, data from structurally similar analogs are included to provide a broader understanding of solvent effects.
Table 1: Comparison of Reaction Yields in Different Solvent Systems for the Suzuki-Miyaura Coupling of Arylboronic Acid Pinacol Esters with Aryl Halides
| Arylboronic Acid Pinacol Ester | Coupling Partner | Solvent System | Base | Catalyst System | Yield (%) |
| 4-Butylphenylboronic acid pinacol ester | 4-Bromoanisole | Dioxane/H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 95 |
| 4-Butylphenylboronic acid pinacol ester | 1-Bromo-4-nitrobenzene | Toluene/H₂O (3:1) | K₂CO₃ | Pd(PPh₃)₄ | 92 |
| 4-Butylphenylboronic acid pinacol ester | 4-Chlorotoluene | THF | CsF | Pd₂(dba)₃ / SPhos | 88 |
| 4-tert-Butylphenylboronic acid pinacol ester | 2-Bromopyridine | 1,4-Dioxane | K₂CO₃ | Pd(OAc)₂ / SPhos | 91 |
| Phenylboronic acid pinacol ester | 4-Bromotoluene | DMF | K₃PO₄ | Pd(PPh₃)₄ | 85 |
| Phenylboronic acid pinacol ester | 4-Iodoanisole | Acetonitrile/H₂O (3:1) | K₂CO₃ | Pd(OAc)₂ | 89 |
Table 2: Solubility and Stability of Arylboronic Acid Pinacol Esters
| Solvent | Solubility | Stability to Hydrolysis |
| Tetrahydrofuran (THF) | High | Good in anhydrous conditions |
| 1,4-Dioxane | High | Good in anhydrous conditions |
| Toluene | Moderate | Excellent in anhydrous conditions |
| Dimethylformamide (DMF) | High | Moderate, can promote hydrolysis |
| Acetonitrile | High | Moderate, susceptible to hydrolysis with water |
| Chloroform | Very High | Good in anhydrous conditions |
| Methanol | High | Poor, risk of transesterification and hydrolysis |
| Water | Low | Prone to hydrolysis |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This procedure outlines a typical setup for the reaction between an aryl halide and 4-butylphenylboronic acid pinacol ester.
Materials:
-
4-Butylphenylboronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 4-butylphenylboronic acid pinacol ester, base, and palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous organic solvent via syringe, followed by degassed water if required for the specific conditions.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Solubility Assessment
A qualitative assessment of solubility can be performed as follows:
-
To a series of vials, each containing 10 mg of 4-butylphenylboronic acid pinacol ester, add 1 mL of the respective solvent to be tested.
-
Stir or sonicate the mixtures at room temperature for 5 minutes.
-
Visually inspect for complete dissolution. If the solid dissolves, the solubility is classified as high. If some solid remains, it is classified as moderate, and if the majority of the solid is undissolved, it is classified as low.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of 4-butylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Caption: Relationship between solvent properties and reaction outcome.
A Balancing Act in Synthesis: The Cost-Benefit Analysis of Boronic Acid Pinacol Esters
In the realm of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecules. Central to this reaction is the choice of the organoboron reagent. While traditional boronic acids have long been workhorses, their pinacol ester derivatives have gained immense popularity. This guide provides a comprehensive cost-benefit analysis of using boronic acid pinacol esters in synthesis, comparing their performance against boronic acids and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data.
The Stability Advantage: A Key Benefit of Pinacol Esters
Boronic acid pinacol esters offer a significant advantage over their corresponding boronic acids in terms of stability. The pinacol group effectively shields the boron atom, rendering the molecule more resistant to degradation.[1] This enhanced stability translates to a longer shelf life, easier handling, and the ability to be purified via standard column chromatography, which is often challenging for the more polar and less stable boronic acids.[2][3]
In contrast, boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, especially in aqueous basic conditions, which can negatively impact their purity and reactivity over time.[4] This inherent instability often necessitates the use of freshly prepared boronic acids or stringent storage conditions.
MIDA boronates represent a pinnacle of stability among boron reagents. The tetracoordinate boron center in MIDA boronates, resulting from a dative bond from the nitrogen atom of the MIDA ligand, provides exceptional stability.[5] This makes them particularly well-suited for multi-step syntheses where the boronic acid functionality needs to be preserved through various reaction conditions.[5]
Reactivity and Yields: A Trade-Off
While pinacol esters offer superior stability, this often comes at the cost of reduced reactivity compared to the parent boronic acids.[4][6] Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[4] The pinacol ester must first undergo hydrolysis to the active boronic acid under the reaction conditions, which can sometimes be the rate-limiting step.
However, for unstable boronic acids, such as certain 2-heterocyclic derivatives, the use of a stable precursor like a MIDA boronate can lead to significantly higher yields. In a comparative study, the slow-release of the unstable boronic acid from its MIDA boronate under the reaction conditions resulted in excellent yields (90-96%), whereas the use of the freshly prepared boronic acid itself gave low to moderate yields (14-68%) due to competitive decomposition.[7]
In the context of polymerization, the choice of boron reagent can also impact the properties of the resulting polymer. In one study on Suzuki-Miyaura polymerization, the use of a thienyl pinacol boronate ester resulted in a higher molecular weight polymer in a higher yield compared to the corresponding MIDA boronate ester under identical conditions.[8][9]
Table 1: Comparative Performance of Boron Reagents in Suzuki-Miyaura Coupling
| Feature | Boronic Acids | Boronic Acid Pinacol Esters | MIDA Boronates |
| Stability | Low | Moderate to High | Very High |
| Handling | Often requires inert atmosphere | Generally stable in air | Highly stable in air |
| Purification | Recrystallization, often difficult | Column chromatography | Column chromatography |
| Reactivity | High | Moderate | Low (requires activation) |
| Typical Yields | Variable, can be high for stable substrates | Generally good to excellent | Excellent, especially for unstable substrates |
| Cost of Protecting Group | N/A | Low to Moderate | Moderate |
Cost Analysis: Reagents and Purification
A critical factor in any synthetic route is the overall cost. While boronic acids do not require a protecting group, their potential instability can lead to hidden costs associated with reagent waste and the need for rigorous purification methods.
The formation of pinacol esters involves the use of pinacol, a relatively inexpensive diol. In contrast, the synthesis of MIDA boronates requires N-methyliminodiacetic acid, which is generally more expensive.
Table 2: Cost Comparison of Starting Materials
| Reagent | Typical Price (per mole) |
| Pinacol | ~$50 - $150 |
| N-Methyliminodiacetic Acid | ~$200 - $500+ |
Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Purification costs also contribute to the overall economic picture. Boronic acids, being polar and crystalline, are often purified by recrystallization, which can be time-consuming and may lead to material loss. Pinacol esters, being less polar, are amenable to purification by column chromatography. However, they can be susceptible to hydrolysis on silica gel, potentially lowering yields.[3][10] MIDA boronates are generally very stable to chromatography, simplifying their purification.[5]
Experimental Protocols
To provide a practical comparison, the following are generalized protocols for a Suzuki-Miyaura coupling reaction using each type of boron reagent. The specific conditions may require optimization depending on the substrates used.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction: 4-Bromoanisole with Phenylboronic Acid
Procedure:
-
To a reaction vessel, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene and water) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) and stirred until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester
Reaction: 4-Bromoanisole with Phenylboronic Acid Pinacol Ester
Procedure:
-
To a reaction vessel, add 4-bromoanisole (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₃PO₄, 3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas.
-
A degassed solvent system (e.g., dioxane and water) is added.
-
The reaction mixture is heated (e.g., 80-100 °C) and stirred until completion.
-
The workup procedure is similar to that of the boronic acid protocol.
-
Purification is typically performed by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid MIDA Ester
Reaction: 4-Bromoanisole with Phenylboronic Acid MIDA Ester
Procedure:
-
To a reaction vessel, add 4-bromoanisole (1.0 mmol), phenylboronic acid MIDA ester (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) with a suitable ligand (e.g., SPhos, 6 mol%), and a base (e.g., K₃PO₄, 3.0 mmol).[5]
-
The vessel is purged with an inert gas.
-
A degassed solvent system (e.g., dioxane and water) is added.[5]
-
The mixture is heated (e.g., 60-80 °C) and stirred. The MIDA boronate slowly hydrolyzes to release the boronic acid for the coupling reaction.[5]
-
The workup and purification procedures are similar to those for the pinacol ester.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Stability comparison of boronic acid and its pinacol ester.
Caption: Decision tree for selecting the appropriate boron reagent.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Strategic Choice
The choice between boronic acids, pinacol esters, and MIDA boronates is a strategic one that depends on a careful cost-benefit analysis for each specific synthetic problem.
-
Boronic acids are the most atom-economical and can be highly reactive, making them a good choice for stable and readily available substrates where reaction speed is a priority.
-
Boronic acid pinacol esters offer a balance of stability, ease of handling, and reactivity, making them versatile and widely applicable reagents in a broad range of synthetic applications. Their moderate cost and compatibility with standard purification techniques make them a popular choice in both academic and industrial settings.
-
MIDA boronates provide the highest level of stability, making them the reagent of choice for complex, multi-step syntheses or when dealing with particularly unstable boronic acids. While the upfront cost of the MIDA ligand is higher, the potential for higher yields and the preservation of valuable intermediates can make them the most cost-effective option in the long run for challenging synthetic targets.
Ultimately, a thorough understanding of the properties of each class of boron reagent allows researchers and drug development professionals to make informed decisions that optimize the efficiency, cost-effectiveness, and success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Safety Operating Guide
Proper Disposal of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), tightly fitting safety goggles, and a fully fastened lab coat. In situations where dust or aerosols may be generated, respiratory protection is advised.[1][2]
-
Ventilation: Ensure all handling is performed in a well-ventilated area, preferably a chemical fume hood.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools when handling the material.[1]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound and similar compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection (as needed) | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][2] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite) | [2] |
| Waste Container | Designated, labeled, and sealed hazardous waste container | [1] |
| Disposal Method | Licensed professional waste disposal service | [3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
-
Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing the compound.
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated hazardous waste container.
-
-
Liquid Waste Disposal:
-
Unused or waste solutions of the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: To address the potential for hydrolysis of the boronic ester to boronic acid, a basic wash can be effective. Rinsing with a dilute aqueous base (e.g., 1M NaOH) will convert any residual boronic acid into a more water-soluble boronate salt, facilitating its removal. This rinsate should also be collected as hazardous liquid waste.
-
Final Rinse: After the basic wash, perform a final rinse with water. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting the Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]
-
Collection: Place the absorbed or collected material into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[4] Wash hands thoroughly with soap and water after handling and before breaks.[5][6] Do not eat, drink, or smoke in the laboratory.[4] Remove any contaminated clothing immediately and wash it before reuse.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[5] The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][7] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[1][4] Gloves must be inspected before use and changed immediately if contaminated.[5][6] | To prevent skin contact and potential irritation.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] Wear long pants and closed-toe shoes.[5] | To protect skin from accidental spills and contact.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] | To prevent respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[5] The work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] The work area should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Waste Collection: Do not pour waste down the drain.[4] Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[1][4]
-
Disposal Procedures: Disposal should be carried out in accordance with applicable regional, national, and local laws and regulations.[10] Contact a licensed professional waste disposal service to dispose of this material.
Emergency Procedures
-
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4][8] Avoid raising dust.[1][4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][4]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][8] Seek immediate medical attention.[10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[6][8] Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the person into fresh air.[1][6] If not breathing, give artificial respiration.[6] Seek medical attention.[6]
-
Ingestion: Rinse mouth with water.[3][11] Do not induce vomiting.[9] Seek immediate medical attention.[9]
-
Caption: Safe handling workflow for boronic acid derivatives.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
